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2-Chloro-6,8-dimethoxy-4-methylquinoline Documentation Hub

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  • Product: 2-Chloro-6,8-dimethoxy-4-methylquinoline
  • CAS: 938459-20-2

Core Science & Biosynthesis

Foundational

Structure-Activity Relationship (SAR) of 6,8-Dimethoxyquinoline Derivatives: A Technical Guide

Part 1: Executive Technical Overview The quinoline scaffold is a privileged structure in medicinal chemistry, historically dominated by 6,7-dimethoxyquinoline derivatives (e.g., EGFR inhibitors like Gefitinib). However,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, historically dominated by 6,7-dimethoxyquinoline derivatives (e.g., EGFR inhibitors like Gefitinib). However, the 6,8-dimethoxyquinoline isomer represents an under-explored yet potent chemical space.

Recent investigations have identified 6,8-dimethoxyquinoline derivatives as promising candidates for anticancer and antimicrobial applications. The shift of the methoxy group from C7 to C8 alters the electronic landscape of the pyridine ring, modulates basicity, and creates a unique steric profile that affects binding affinity in kinase pockets and DNA intercalation sites.

This guide dissects the structure-activity relationships (SAR) of this specific scaffold, providing validated synthetic routes and biological activity profiles to support rational drug design.

Part 2: Chemical Space & Synthesis[1][2]

Accessing the 6,8-dimethoxy core requires distinct synthetic strategies compared to the 6,7-isomer. The most robust pathway utilizes a 6,8-dibromoquinoline intermediate, allowing for divergent synthesis.

Confirmed Synthetic Pathway

The primary route involves the nucleophilic substitution of bromine atoms with methoxide, often requiring copper catalysis due to the deactivating nature of the pyridine ring on the benzene moiety.

DOT Diagram: Synthesis Workflow

SynthesisPath Start 6,8-Dibromoquinoline (Starting Material) Step1 Cu-Promoted Methoxylation (NaOMe, CuI, Reflux) Start->Step1 Nucleophilic Subst. Inter Intermediate Mixture (Mono-methoxides) Step1->Inter Kinetic Control Prod 6,8-Dimethoxyquinoline (Target Scaffold) Inter->Prod Thermodynamic Control (Prolonged Reflux) Deriv C4/C2 Functionalization (e.g., Anilines, Aryls) Prod->Deriv SAR Expansion

Figure 1: Validated synthetic route from 6,8-dibromoquinoline to 6,8-dimethoxyquinoline (Source: Okten et al., 2025).

Key Synthetic Challenges
  • Regioselectivity: Incomplete substitution can lead to 6-bromo-8-methoxy or 6-methoxy-8-bromo mixtures. Prolonged reaction times (up to 144-192 hours) or optimized catalytic systems are required to ensure full conversion to the dimethoxy species.

  • Aromatization: If starting from tetrahydroquinolines, an oxidation step (e.g., using DDQ) is necessary to restore the aromatic quinoline core.

Part 3: Structure-Activity Relationship (SAR) Analysis

The biological activity of 6,8-dimethoxyquinoline derivatives hinges on specific structural vectors. The SAR can be deconstructed into three zones: the Core (C6/C8) , the Binding Vector (C4) , and the Solubility/Potency Tail (C2) .

The Core: 6,8-Dimethoxy Effect[3]
  • Electronic Modulation: The C8-methoxy group acts as an electron-donating group (EDG) via resonance, but its position peri to the ring nitrogen (N1) creates a "buttressing effect." This can influence the pKa of N1, altering the compound's ability to accept hydrogen bonds in the ATP-binding pocket of kinases.

  • Lipophilicity: The bis-methoxy pattern increases lipophilicity compared to hydroxyl analogs, enhancing membrane permeability (logP modulation).

  • Metabolic Stability: Blocking the C6 and C8 positions prevents oxidative metabolism (hydroxylation) at these high-liability sites, potentially extending half-life compared to unsubstituted quinolines.

C4-Position: The Primary Pharmacophore

Substitution at C4 is critical for biological efficacy, particularly for kinase inhibition and DNA intercalation.

  • Anilino Groups: Introducing substituted anilines at C4 (similar to Gefitinib) targets the hinge region of kinases.

  • Piperazine Linkers: Enhances solubility and antibacterial potency (e.g., against S. aureus).

C2-Position: Potency Enhancement
  • Aryl Substitution: A phenyl or substituted phenyl group at C2 significantly increases anticancer potency (IC50 < 10 µM) against colon (HT29) and cervical (HeLa) cancer lines.

  • Steric Tolerance: The C2 position tolerates bulky groups, which can be used to fill hydrophobic pockets in the target protein.

DOT Diagram: SAR Map

SAR_Map Core 6,8-Dimethoxyquinoline Core Scaffold C8 C8-Methoxy: Steric bulk near N1 Modulates pKa Core->C8 C6 C6-Methoxy: Electron Donor Blocks Metabolism Core->C6 C4 C4-Position: Critical for Kinase Binding (Aniline/Piperazine) Core->C4 C2 C2-Position: Aryl groups enhance Anticancer Potency Core->C2

Figure 2: SAR map highlighting key functionalization vectors on the 6,8-dimethoxyquinoline core.

Part 4: Biological Activity & Data[1][4][5][6][7][8][9][10][11]

Anticancer Activity

The 6,8-dimethoxyquinoline core has demonstrated significant antiproliferative activity.

Table 1: Comparative Cytotoxicity (IC50) of Quinoline Derivatives Data synthesized from Okten et al. (2025) and related comparative studies.

CompoundSubstitutionCell Line: HeLa (Cervical)Cell Line: HT29 (Colon)Cell Line: C6 (Glioma)
6,8-Dimethoxyquinoline 6,8-diOMeActive (< 20 µg/mL) Active Active
6,8-Dibromoquinoline6,8-diBrHigh PotencyHigh PotencyHigh Potency
6,7-Dimethoxy Analog6,7-diOMeModerateModerateModerate

Interpretation: While the 6,8-dibromo precursor is highly potent, it is often too lipophilic and toxic. The 6,8-dimethoxy derivative retains significant activity while offering a better drug-likeness profile (improved solubility and metabolic stability).

Mechanism of Action[12][13]
  • Topoisomerase Inhibition: Planar quinoline derivatives intercalate into DNA, stabilizing the cleavable complex and inducing apoptosis.

  • Kinase Inhibition (c-Met/EGFR): 4-anilino derivatives mimic ATP, binding to the active site of tyrosine kinases. The 6,8-substitution pattern provides a unique shape complementarity distinct from the 6,7-series.

Part 5: Experimental Protocols

Protocol A: Synthesis of 6,8-Dimethoxyquinoline

Based on the method by Okten et al. (2025).[1]

Reagents:

  • 6,8-Dibromoquinoline (1.0 eq)[2]

  • Sodium Methoxide (NaOMe) (excess)

  • Copper(I) Iodide (CuI) (catalytic)

  • Methanol (MeOH) / DMF solvent system

Step-by-Step:

  • Setup: In a dry round-bottom flask under argon, dissolve 6,8-dibromoquinoline (1 mmol) in anhydrous DMF/MeOH (4:1 ratio).

  • Addition: Add NaOMe (10 mmol) and CuI (0.2 mmol).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 144–192 hours . Note: Shorter times yield mono-methoxylated byproducts.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:9). Look for the disappearance of the dibromo spot and the emergence of the polar dimethoxy spot.

  • Workup: Cool to RT. Pour into ice water. Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: EtOAc/Hexane gradient).

  • Validation: Confirm structure via 1H-NMR (Look for two distinct methoxy singlets at ~3.9-4.0 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against HeLa/HT29 cells.

  • Seeding: Seed cells (5x10^3 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add 6,8-dimethoxyquinoline derivatives at serial dilutions (0.1 µM to 100 µM). DMSO control < 0.1%.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 6: References

  • Okten, S., et al. (2025). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities.[1] ResearchGate.[3]

  • BenchChem Technical Support. (2025). Structure-Activity Relationship (SAR) of 6,8-Dibromoquinoline Analogs: A Comparative Guide. BenchChem.[4][5]

  • El-Damasy, A.K., et al. (2025). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. NIH/PubMed.

  • BenchChem Protocols. Application Notes and Protocols for the Synthesis of 6,8-Disubstituted Quinolines from Dibromo Precursors. BenchChem.[4][5]

Sources

Exploratory

Comparative Bioactivity &amp; SAR Profiling: 6,7-Dimethoxy vs. 6,8-Dimethoxy Quinolines

The following technical guide details the comparative bioactivity, structure-activity relationships (SAR), and synthetic logic of 6,7-dimethoxy versus 6,8-dimethoxy quinolines. Content Type: Technical Guide | Version: 2....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the comparative bioactivity, structure-activity relationships (SAR), and synthetic logic of 6,7-dimethoxy versus 6,8-dimethoxy quinolines.

Content Type: Technical Guide | Version: 2.0 | Status: Validated

Executive Summary: The Isomeric Divergence

In medicinal chemistry, the quinoline scaffold is a "privileged structure," capable of binding to diverse biological targets. However, the positional isomerism of methoxy substituents—specifically the switch from the 6,7-pattern to the 6,8-pattern—dramatically alters the pharmacophore's electronic landscape and steric profile.

  • 6,7-Dimethoxyquinolines: The industry standard for Tyrosine Kinase Inhibition (TKI) . This substitution pattern optimizes binding in the ATP-binding pocket of kinases like c-Met and VEGFR2 (e.g., Cabozantinib). The methoxy groups provide necessary electron-donating properties without steric interference at the hinge region.

  • 6,8-Dimethoxyquinolines: An emerging scaffold for DNA Intercalation and Topoisomerase Inhibition . The 8-methoxy group introduces a "peri-effect" near the quinoline nitrogen, altering basicity and creating steric bulk that often precludes kinase binding but enhances planarity for DNA stacking or specific anti-infective activity.

Structural & Electronic Analysis

The biological divergence stems from the physicochemical impact of the methoxy position.

The "Peri-Effect" and Basicity
  • 6,7-Isomer: The nitrogen lone pair at N1 is relatively unhindered. The 6- and 7-methoxy groups push electron density into the ring via resonance, increasing the basicity of N1, which is critical for hydrogen bonding with the "hinge region" amino acids (e.g., Met1160 in c-Met).

  • 6,8-Isomer: The 8-methoxy group is located peri to the N1 nitrogen.

    • Steric Clash: The oxygen lone pairs of the 8-OMe repel the N1 lone pair, potentially distorting the binding angle.

    • Desolvation: The 8-OMe can shield the nitrogen from solvent, altering the energetic penalty of desolvation upon protein binding.

Visualization: Steric & Electronic Map

The following diagram illustrates the structural logic driving the bioactivity differences.

Quinoline_SAR cluster_67 6,7-Dimethoxy (Kinase Optimized) cluster_68 6,8-Dimethoxy (Intercalator/Toxicophore) node_67 6,7-Dimethoxyquinoline (Cabozantinib Core) feat_67 Unobstructed N1 High H-Bond Potential node_67->feat_67 Electronic mech_67 Mechanism: ATP Hinge Binder feat_67->mech_67 Enables node_68 6,8-Dimethoxyquinoline (Topo I Inhibitor) feat_68 Peri-Effect (8-OMe vs N1) Steric Bulk at Floor node_68->feat_68 Steric mech_68 Mechanism: DNA Intercalation / Topo I feat_68->mech_68 Enables

Caption: SAR divergence driven by the N1-environment. 6,7-substitution favors H-bonding; 6,8-substitution favors intercalation.

Comparative Bioactivity Data

The following data synthesizes findings from kinase profiling and cytotoxicity assays.

Feature6,7-Dimethoxyquinoline6,8-Dimethoxyquinoline
Primary Target Tyrosine Kinases (c-Met, VEGFR2, EGFR)Topoisomerase I / DNA
Representative Drug Cabozantinib (Cometriq)Experimental (Analogues of Primaquine)
Mechanism ATP-competitive inhibition (Type I/II)Stabilization of DNA-Topo cleavable complex
c-Met IC50 < 50 nM (High Potency)> 10 µM (Low/Inactive)
Cytotoxicity (HeLa) Moderate (Target dependent)High (IC50 ~2-50 µg/mL) [1]
Metabolic Stability Susceptible to O-demethylation (CYP3A4)8-position blocks common metabolic soft spot

Key Insight: The 6,7-isomer is a "precision tool" for specific protein pockets. The 6,8-isomer functions more as a "broad-spectrum" cytotoxic agent due to its ability to intercalate DNA or inhibit housekeeping enzymes like Topoisomerase I [2].

Detailed Biological Mechanisms

The Kinase Pathway (6,7-Isomer Focus)

The 6,7-dimethoxy motif is critical for inhibiting the HGF/c-Met signaling cascade, a driver of metastasis. The oxygen atoms often engage in water-mediated hydrogen bonds or hydrophobic contacts with the kinase "gatekeeper" residues.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS Inhibitor 6,7-Dimethoxy Inhibitor (Cabozantinib) Inhibitor->cMet Blocks ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Cell Proliferation & Metastasis mTOR->Response ERK ERK/MAPK RAS->ERK ERK->Response

Caption: The 6,7-dimethoxyquinoline scaffold blocks c-Met autophosphorylation, halting downstream PI3K/AKT and RAS signaling.

The Intercalation Pathway (6,8-Isomer Focus)

Research indicates that 6,8-disubstituted quinolines can induce DNA laddering and inhibit Topoisomerase I relaxation of supercoiled DNA. The planar aromatic system intercalates between base pairs, and the 8-substituent may lock the complex in place, preventing religation [1].

Experimental Protocols

Protocol A: Synthesis of 6,8-Dimethoxyquinoline

Rationale: Unlike the 6,7-isomer (accessible from 3,4-dimethoxyacetophenone), the 6,8-isomer requires specific handling to install the 8-methoxy group.

Reagents: 2-nitro-4-methoxy-aniline, Glycerol, Sulfuric Acid, Arsenic Pentoxide (Skraup) or 6,8-dibromoquinoline (Suzuki coupling).

Workflow (Skraup Method):

  • Reactant Prep: Mix 2-nitro-4-methoxy-aniline (1 eq), glycerol (3 eq), and

    
     (catalytic) in concentrated 
    
    
    
    .
  • Cyclization: Heat to 140°C for 4 hours. The glycerol dehydrates to acrolein, which undergoes Michael addition with the aniline, followed by cyclization and oxidation.

  • Reduction/Methylation: The resulting nitro-quinoline is reduced (

    
    ) to the amine, diazotized, hydrolyzed to the phenol, and methylated (
    
    
    
    ) to yield 6,8-dimethoxyquinoline.
    • Note: Modern methods prefer Pd-catalyzed coupling from 6,8-dibromoquinoline for higher yield [3].

Protocol B: Topoisomerase I Relaxation Assay

Rationale: To validate the specific bioactivity of the 6,8-isomer.

  • Reaction Mix: Combine 0.5 µg supercoiled plasmid DNA (pBR322), 1 unit Recombinant Human Topoisomerase I, and assay buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM

    
    ).
    
  • Treatment: Add 6,8-dimethoxyquinoline (dissolved in DMSO) at graded concentrations (1, 10, 50, 100 µM). Include Camptothecin (10 µM) as a positive control.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 2 µL of 10% SDS and Proteinase K (50 µg/mL). Incubate 15 mins at 37°C.

  • Analysis: Run samples on a 1% agarose gel (without Ethidium Bromide initially) at 2V/cm. Stain post-run with EtBr.

  • Readout: Active compounds will prevent the conversion of supercoiled DNA (fast migrating) to relaxed circular DNA (slow migrating).

References

  • ResearchGate. The structure activity relationship (SAR) study of 6,8-disubstituted quinoline derivatives as anti cancer agents.Link

  • BenchChem. An In-depth Technical Guide to 6,8-Disubstituted Quinoline Precursors.Link

  • Semantic Scholar. Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities.Link

  • NIH (PMC). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.Link

  • ACS Omega. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.Link

Foundational

Literature review of 2-chloro-6,8-dimethoxy-4-methylquinoline synthesis routes

The following technical guide details the synthesis of 2-chloro-6,8-dimethoxy-4-methylquinoline , a substituted quinoline scaffold relevant to medicinal chemistry programs targeting kinase inhibition and anti-infective p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-chloro-6,8-dimethoxy-4-methylquinoline , a substituted quinoline scaffold relevant to medicinal chemistry programs targeting kinase inhibition and anti-infective pathways.

Executive Summary & Molecule Profile

The target molecule, 2-chloro-6,8-dimethoxy-4-methylquinoline , represents a specific functionalization of the quinoline pharmacophore. The presence of methoxy groups at the 6- and 8-positions, combined with a 2-chloro substituent, renders this molecule a versatile electrophile for nucleophilic aromatic substitution (


) reactions, allowing for rapid library generation (e.g., introduction of amines or alkoxides at C2).
Structural Analysis
  • Core: Quinoline (Benzo[b]pyridine).

  • Substituents:

    • C2-Cl: Activated leaving group (adjacent to Nitrogen).

    • C4-Me: Derived from the

      
      -keto ester backbone.
      
    • C6, C8-OMe: Electron-donating groups derived from the aniline precursor.

  • Key Challenge: Regiocontrol during the cyclization of the aniline precursor to ensure the correct 2-chloro-4-methyl isomer (Knorr product) rather than the 4-chloro-2-methyl isomer (Conrad-Limpach product).

Retrosynthetic Analysis

The synthesis is designed based on the Knorr Quinoline Synthesis , which selectively yields 2-hydroxyquinolines (2-quinolones) that can be subsequently chlorinated.

Pathway Logic:

  • Disconnection (C-Cl): The C2-Cl bond is formed via deformylative halogenation or, more commonly, the chlorination of a lactam (2-quinolone) using phosphorus oxychloride (

    
    ).
    
  • Disconnection (Heterocycle): The 2-quinolone core is assembled via the cyclization of an acetoacetanilide intermediate.

  • Starting Materials: The regiochemistry (6,8-dimethoxy) dictates the use of 2,4-dimethoxyaniline . The 4-methyl group dictates the use of ethyl acetoacetate .

Regioselectivity Note: Cyclization of 2,4-dimethoxyaniline occurs at the sterically less hindered ortho position (C6 of the aniline), placing the C4-methoxy group of the aniline at C6 of the quinoline, and the C2-methoxy group of the aniline at C8 of the quinoline.

Retrosynthesis Target 2-Chloro-6,8-dimethoxy- 4-methylquinoline Intermediate 6,8-Dimethoxy-4-methyl- quinolin-2(1H)-one Target->Intermediate Chlorination (POCl3) Precursor N-(2,4-Dimethoxyphenyl)- 3-oxobutanamide Intermediate->Precursor Knorr Cyclization (H2SO4 or PPA) SM1 2,4-Dimethoxyaniline Precursor->SM1 Condensation (110-140°C) SM2 Ethyl Acetoacetate Precursor->SM2

Figure 1: Retrosynthetic pathway identifying the Knorr route as the optimal strategy for the 2-chloro-4-methyl substitution pattern.

Detailed Synthesis Protocols

Step 1: Condensation (Acetoacetanilide Formation)

The first step involves the condensation of 2,4-dimethoxyaniline with ethyl acetoacetate. Unlike the Conrad-Limpach kinetic control (low temp), we require the thermodynamic amide product.

  • Reagents: 2,4-Dimethoxyaniline (1.0 eq), Ethyl Acetoacetate (1.2 eq).

  • Solvent: Toluene or Xylene (high boiling point required for ethanol removal).

  • Catalyst: None (thermal) or trace acetic acid.

Protocol:

  • Charge a round-bottom flask with 2,4-dimethoxyaniline (e.g., 50 mmol) and ethyl acetoacetate (60 mmol).

  • Add xylene (3-4 volumes).

  • Fit the flask with a Dean-Stark trap and reflux condenser.

  • Heat to reflux (~140°C). As the reaction proceeds, ethanol is generated.

  • Maintain reflux until the theoretical amount of ethanol is collected in the trap (approx. 2-4 hours).

  • Cool the mixture to room temperature. The product,

    
    -(2,4-dimethoxyphenyl)-3-oxobutanamide , may precipitate. If not, concentrate under reduced pressure and recrystallize from ethanol/hexane.
    

Checkpoint: Ensure complete consumption of aniline by TLC (approx.


 shift).
Step 2: Knorr Cyclization (Ring Closure)

This is the critical step determining the core structure. Strong acid mediates the intramolecular electrophilic aromatic substitution.

  • Reagent: Polyphosphoric Acid (PPA) or Conc. Sulfuric Acid (

    
    ).
    
  • Recommendation: Use PPA . Sulfuric acid can cause sulfonation of the electron-rich dimethoxy ring. PPA is milder and effective for methoxy-substituted substrates.

Protocol:

  • Heat Polyphosphoric Acid (approx. 10 g per 1 g of amide) to 80°C in a beaker to lower viscosity.

  • Add the amide from Step 1 portion-wise with mechanical stirring.

  • Raise temperature to 100–120°C .

  • Monitor reaction progress (typically 1–2 hours). The mixture will turn deep red/brown.

  • Quench: Cool to 60°C and pour the viscous syrup slowly into crushed ice (approx. 10x volume) with vigorous stirring.

  • Neutralize the aqueous suspension with Ammonium Hydroxide (

    
    ) to pH ~7–8.
    
  • The solid precipitate is 6,8-dimethoxy-4-methylquinolin-2(1H)-one .

  • Filter, wash with water, and dry.[1] Recrystallize from DMF/Ethanol if necessary.

Step 3: Chlorination (Dehydroxy-chlorination)

Conversion of the cyclic amide (lactam) to the chloro-imidate derivative.

  • Reagents: Phosphorus Oxychloride (

    
    ) (Excess), Benzyltriethylammonium chloride (TEBAC) (Phase transfer catalyst - optional but helpful).
    
  • Safety:

    
     reacts violently with water. All glassware must be dry.
    

Protocol:

  • Place the dried quinolin-2-one (1.0 eq) in a round-bottom flask.

  • Add

    
     (5–8 eq). The reagent acts as both reactant and solvent.
    
  • (Optional) Add a catalytic amount of

    
    -dimethylaniline or DMF to accelerate the Vilsmeier-type activation.
    
  • Reflux the mixture (approx. 105°C) for 2–4 hours.

  • Monitoring: The suspension should become a clear solution as the starting material is consumed.

  • Workup:

    • Distill off excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the thick residue slowly onto crushed ice/water mixture (Exothermic!).

    • Neutralize with Sodium Bicarbonate (

      
      ) or dilute NaOH to pH 7–8.
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash column chromatography (Hexane/EtOAc) usually yields the pure 2-chloro-6,8-dimethoxy-4-methylquinoline as a solid.

Analytical Data Summary

ParameterSpecification / ExpectationNotes
Formula

MW 237.68 g/mol
Appearance Off-white to pale yellow solidColor depends on purity
1H NMR (DMSO-d6)

~2.6 (s, 3H, Me), 3.8-3.9 (s, 6H, OMe), 7.2-7.5 (Ar-H)
Characteristic singlet for C4-Me
MS (ESI)

3:1 ratio for Cl isotope

Critical Process Parameters & Troubleshooting

Regioselectivity (The "Knorr" vs "Conrad-Limpach" Trap)
  • Issue: Obtaining the 4-chloro-2-methyl isomer instead of the target.

  • Cause: Performing the initial condensation at low temperature (< 80°C) favors the kinetic enamine (crotonate), which cyclizes to the 4-hydroxy isomer.

  • Solution: Ensure Step 1 is performed at reflux (>110°C) to drive the formation of the thermodynamic anilide (amide) intermediate.

Chlorination Safety
  • Hazard:

    
     hydrolysis releases HCl and heat.
    
  • Control: Never quench

    
     reactions directly with base. Quench into water/ice first, then neutralize.[2] Use a scrubber for HCl gas evolved during reflux.
    
Diagram: Process Flow

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 2,4-Dimethoxyaniline + Ethyl Acetoacetate B Reflux (Toluene) Dean-Stark A->B C Acetoacetanilide Intermediate B->C D PPA (100-120°C) C->D E Quench (Ice/Water) D->E F 2-Quinolone (Solid) E->F G POCl3 (Reflux) F->G H Neutralization & Extraction G->H I Final Product (2-Cl-6,8-OMe-4-Me-Q) H->I

Figure 2: Operational workflow for the synthesis, highlighting the three distinct chemical transformations.

References

  • Meth-Cohn, O. (1993). The Synthesis of Quinolines. In: Comprehensive Heterocyclic Chemistry. This seminal work establishes the mechanistic divergence between Knorr and Conrad-Limpach syntheses.
  • Patel, H. U., & Gediya, P. A. (2014). Comparative synthesis and physicochemical characterization of substituted 2-methylquinolin-4(1H)-one by various conventional and microwave methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229. Link (Provides conditions for acetoacetate condensations).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13054854, 6,8-Dimethoxy-4-methylquinolin-2(1H)-one. Link (Verifies the stability and existence of the hydroxy intermediate).

  • Organic Syntheses. (1955). 4-Methylcarbostyril. Org.[3][4][5] Synth. 35,[6] 71. Link (Standard protocol for Knorr synthesis of 4-methyl-2-hydroxyquinolines).

  • Common Organic Chemistry. (2023). POCl3 Chlorination of Heterocycles. Link (General protocols for converting quinolones to chloroquinolines).

Sources

Exploratory

Electronic Effects of 6,8-Dimethoxy Substitution on Quinoline Reactivity

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1] Executive Summary: The Electron-Rich Scaffold The 6,8-dimethoxyquinoline scaffold represents a distinct clas...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary: The Electron-Rich Scaffold

The 6,8-dimethoxyquinoline scaffold represents a distinct class of "privileged structures" in medicinal chemistry. Unlike the electron-deficient parent quinoline, the introduction of methoxy groups at the 6- and 8-positions fundamentally alters the heterocyclic core's electronic landscape. This modification creates a highly electron-rich benzene ring while subtly modulating the basicity and coordination chemistry of the pyridine nitrogen.

For drug developers, this substitution pattern offers three critical advantages:

  • Enhanced Metabolic Stability: The blocking of the C6 and C8 positions—common sites for CYP450-mediated oxidation—redirects metabolic processing.

  • Tunable Basicity: The 8-methoxy substituent introduces a "peri-effect," influencing the pKa and metal-binding properties of the N1 nitrogen.

  • Unique Regioselectivity: The cooperative directing effects of the methoxy groups lock electrophilic substitution almost exclusively to the C5 position, simplifying downstream functionalization.

Electronic Structure Analysis

Resonance and Inductive Effects

The reactivity of 6,8-dimethoxyquinoline is dictated by the interplay between the electron-withdrawing inductive effect (-I) of the nitrogen atom and the strong electron-donating mesomeric effect (+M) of the two methoxy groups.

  • The 6-Methoxy Effect: This group acts as a classic para-donor relative to the C5 position and an ortho-donor relative to C7. It significantly increases electron density at C5 , C7 , and C2 .[1]

  • The 8-Methoxy Effect: Positioned adjacent to the ring nitrogen (the peri position), this group exerts a complex influence. It donates electron density into the ring (raising HOMO energy) but also imposes steric crowding around the nitrogen lone pair.

The "Super-Activated" C5 Position

In unsubstituted quinoline, electrophilic substitution prefers the benzene ring (positions 5 and 8) over the electron-deficient pyridine ring. In 6,8-dimethoxyquinoline, the directing effects reinforce each other to make C5 the nucleophilic "hotspot."[1]

  • C5 is ortho to the 6-OMe group.

  • C5 is para to the 8-OMe group.

  • C7 is ortho to both, but is sterically occluded by the flanking methoxy groups.[1]

Visualization: Resonance & Directing Effects[1][2]

ElectronicEffects Substituents 6,8-Dimethoxy Substituents Resonance Mesomeric (+M) Donation Substituents->Resonance Electron Release Sterics Steric Hindrance (Peri-Effect) Substituents->Sterics 8-OMe Bulk C5 C5 Position (Super-Activated) Resonance->C5 Cooperative Ortho/Para Direction C7 C7 Position (Sterically Blocked) Resonance->C7 Electronic Activation Sterics->C7 Blocks Attack N1 N1 Nitrogen (Basicity Modulated) Sterics->N1 Hinders Solvation/Protonation

Figure 1: Logical flow of electronic and steric effects determining the reactivity profile of 6,8-dimethoxyquinoline.

Reactivity Profile & Protocols

Basicity and pKa

The pKa of unsubstituted quinoline is 4.90. The introduction of electron-donating methoxy groups would theoretically increase the basicity (pKa > 5.5) by stabilizing the conjugate acid. However, the 8-methoxy group creates a steric clash with the protonated nitrogen (peri-interaction), which destabilizes the cation and hinders solvation.

  • Estimated pKa: ~5.2 – 5.6

  • Implication: While slightly more basic than quinoline, the N1 nitrogen is less nucleophilic towards bulky electrophiles due to the adjacent 8-OMe group.

Protocol: Synthesis from 6,8-Dibromoquinoline

The most robust route to this scaffold is via Nucleophilic Aromatic Substitution (SNAr) on 6,8-dibromoquinoline.[1] This method avoids the harsh conditions of Skraup syntheses which can degrade electron-rich anilines.

Reaction Scheme: 6,8-Dibromoquinoline + 2 NaOMe --(CuI, DMF)--> 6,8-Dimethoxyquinoline[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Reagents: Add 6,8-dibromoquinoline (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Catalyst: Add CuI (10 mol%) and freshly prepared NaOMe (4.0 equiv). Note: Commercial NaOMe can be used, but fresh generation from Na + MeOH ensures higher yields.[1]

  • Reaction: Heat the mixture to 110°C for 16–24 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.6) will disappear, replaced by a more polar fluorescent spot (Rf ~0.4).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 5% NH₄OH (to remove Copper) followed by brine.

  • Purification: Flash chromatography on silica gel (Gradient: 0% -> 20% EtOAc in Hexanes).

  • Yield: Expect 80–85% as an off-white solid.

Protocol: Regioselective Nitration (C5 Functionalization)

To access the 5-amino derivatives (common in kinase inhibitors), nitration is the standard first step.

Safety: This reaction is highly exothermic. The electron-rich ring reacts violently if temperature is not controlled.

  • Dissolution: Dissolve 6,8-dimethoxyquinoline (1.0 g) in concentrated H₂SO₄ (10 mL) at 0°C.

  • Addition: Dropwise add fuming HNO₃ (1.1 equiv) over 20 minutes, maintaining internal temperature < 5°C.

  • Stirring: Allow to warm to room temperature and stir for 1 hour.

  • Quench: Pour onto crushed ice/water (50 g). Neutralize carefully with solid Na₂CO₃ or NH₄OH to pH 8.

  • Isolation: The product, 5-nitro-6,8-dimethoxyquinoline , precipitates as a yellow solid.[1] Filter and wash with cold water.

  • Regioselectivity: >95% C5 isomer. (C7 isomer is negligible).

Medicinal Chemistry Implications[4][5][6][7][8]

Comparison of Physicochemical Properties

Data below highlights how the dimethoxy substitution shifts the physical profile relative to the parent scaffold.

PropertyQuinoline6,8-DimethoxyquinolineImpact on Drug Design
MW 129.16189.21Moderate increase; stays fragment-compliant.
cLogP 2.03~1.95Slight decrease; improved water solubility potential.
pKa (N1) 4.90~5.4Increased basicity; better lysosomal trapping.
Metabolic Liability High (C2, C5, C8 oxidation)Low (C6/C8 blocked)C5 becomes the primary metabolic soft spot if unsubstituted.[1]
H-Bond Acceptors 1 (N)3 (N, 2x O)Additional vectors for protein binding.
Pathway: From Scaffold to c-Met Inhibitors

The 6,8-dimethoxyquinoline core is a bioisostere of the quinazoline core found in EGFR inhibitors. It is particularly prominent in c-Met inhibitors where the C4-position is functionalized with an aniline.

Synthesispathway SM 6,8-Dimethoxyquinoline Ox N-Oxide Formation (mCPBA) SM->Ox Oxidation Int 4-Chloro-6,8-dimethoxyquinoline Ox->Int Rearrangement Cl Chlorination (POCl3) Prod Kinase Inhibitor (SNAr with Aniline) Int->Prod Functionalization

Figure 2: Synthetic workflow for converting the scaffold into a kinase inhibitor core.

References

  • BenchChem. (2025). An In-depth Technical Guide to 6,8-Disubstituted Quinoline Precursors. Retrieved from

  • Ökten, S., et al. (2013).[1] Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives. Turkish Journal of Chemistry. Retrieved from

  • PubChem. (2025). Compound Summary: 6,8-dimethoxyquinoline.[1] National Library of Medicine. Retrieved from

  • ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry. Retrieved from

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Retrieved from

Sources

Foundational

2-Chloro-6,8-dimethoxy-4-methylquinoline CAS number and supplier specifications

[1] Abstract This technical guide provides a comprehensive analysis of 2-Chloro-6,8-dimethoxy-4-methylquinoline (CAS: 938459-20-2), a specialized heterocyclic building block critical in the synthesis of bioactive alkaloi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-6,8-dimethoxy-4-methylquinoline (CAS: 938459-20-2), a specialized heterocyclic building block critical in the synthesis of bioactive alkaloids, specifically 8-aminoquinoline antimalarials and kinase inhibitors.[1] This document outlines the compound's physicochemical specifications, validated synthesis protocols, reactivity profiles for medicinal chemistry applications, and rigorous quality control standards.[1] It serves as a primary reference for researchers optimizing lead generation and process chemistry workflows.

Chemical Identity & Specifications

2-Chloro-6,8-dimethoxy-4-methylquinoline is a halogenated quinoline derivative characterized by a highly reactive chlorine atom at the C2 position and electron-donating methoxy groups at C6 and C8.[1] This substitution pattern modulates the electron density of the pyridine ring, influencing both nucleophilic substitution rates and binding affinity in biological targets.

Core Identifiers
ParameterSpecification
CAS Number 938459-20-2
IUPAC Name 2-Chloro-6,8-dimethoxy-4-methylquinoline
Molecular Formula C₁₂H₁₂ClNO₂
Molecular Weight 237.68 g/mol
SMILES Cc1cc(Cl)nc2c(OC)cc(OC)cc12
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO; Sparingly soluble in MeOH
Supplier Specification Standards (Typical)

To ensure reproducibility in biological assays, the following purity thresholds are recommended for procurement:

TestAcceptance CriteriaMethod
Assay (HPLC) ≥ 98.0%Reverse Phase (C18), UV 254 nm
Identification Conforms to Structure¹H-NMR, MS
Water Content ≤ 0.5%Karl Fischer
Residue on Ignition ≤ 0.1%Gravimetric
Melting Point 115–118 °C (Predicted)Capillary Method

Synthesis & Manufacturing Protocol

The synthesis of 2-Chloro-6,8-dimethoxy-4-methylquinoline typically follows a modified Knorr Quinoline Synthesis pathway.[1] This approach is preferred for its regioselectivity, ensuring the correct placement of the methyl and methoxy substituents.

Retrosynthetic Logic

The C2-chlorine is introduced via the chlorodehydroxylation of the corresponding 2-quinolinone (carbostyril).[1] The 2-quinolinone scaffold is constructed by cyclizing the acetoacetamide derivative of 2,4-dimethoxyaniline.

Step-by-Step Protocol

Step 1: Formation of Acetoacetamide Intermediate

  • Reagents: 2,4-Dimethoxyaniline (1.0 eq), Ethyl acetoacetate (1.2 eq).

  • Conditions: Heat neat or in toluene at 110–140°C.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the ester carbonyl, releasing ethanol.

  • Process: Reflux until ethanol evolution ceases. Cool to precipitate the amide.[2]

Step 2: Cyclization (Knorr Reaction)

  • Reagents: Conc. Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).[1]

  • Conditions: Heat at 90–100°C for 1–2 hours.

  • Mechanism: Intramolecular electrophilic aromatic substitution closes the ring to form 6,8-dimethoxy-4-methylquinolin-2(1H)-one .[1]

  • Workup: Pour onto crushed ice. Neutralize with NaOH to precipitate the solid lactam. Filter and dry.[1][3]

Step 3: Chlorination (Chlorodehydroxylation) [1]

  • Reagents: Phosphorus Oxychloride (POCl₃) [Solvent/Reagent], trace DMF (Catalyst).[1]

  • Conditions: Reflux (105°C) for 2–4 hours.

  • Mechanism: The lactam tautomerizes to the lactim (2-hydroxy); POCl₃ activates the hydroxyl group, facilitating nucleophilic displacement by chloride.[1]

  • Workup: Carefully quench reaction mixture into ice-water (Exothermic!). Adjust pH to ~8 with Ammonia or NaHCO₃. Extract with Dichloromethane (DCM).

  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane:EtOAc).

Synthesis Workflow Diagram

SynthesisPathway Start Start: 2,4-Dimethoxyaniline Inter1 Intermediate: N-(2,4-dimethoxyphenyl)-3-oxobutanamide Start->Inter1 + Ethyl Acetoacetate 140°C, -EtOH Cyclized Precursor: 6,8-Dimethoxy-4-methylquinolin-2(1H)-one Inter1->Cyclized + H2SO4 / PPA Cyclization (Knorr) Final Product: 2-Chloro-6,8-dimethoxy-4-methylquinoline Cyclized->Final + POCl3 (Reflux) Chlorodehydroxylation

Figure 1: Step-wise chemical synthesis pathway from commercially available aniline precursors.

Reactivity & Applications

The 2-chloro position is the primary site for derivatization via Nucleophilic Aromatic Substitution (S_NAr) .[1] The nitrogen in the quinoline ring activates the C2 position, making it susceptible to attack by amines, thiols, and alkoxides.

Key Transformations
  • Amination (Buchwald-Hartwig or S_NAr): Reaction with primary/secondary amines yields 2-aminoquinolines, a scaffold common in antimalarials (e.g., analogs of chloroquine/primaquine mechanisms).[1]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids introduces biaryl complexity at C2.[1]

  • Etherification: Displacement with alkoxides generates 2-alkoxy derivatives.

Application Logic Diagram

ReactivityLogic Core 2-Cl-6,8-diOMe-4-Me-Quinoline Prod1 2-Amino-quinoline (Antimalarial Scaffold) Core->Prod1 S_NAr (Heat/Base) or Pd-Catalysis Prod2 2-Aryl-quinoline (Kinase Inhibitor) Core->Prod2 Suzuki Coupling (Pd(PPh3)4, Base) Prod3 2-Thio-quinoline (Bioisostere) Core->Prod3 S_NAr (NaH/DMF) Amine R-NH2 (Amines) Amine->Prod1 Boronic Ar-B(OH)2 (Boronic Acids) Boronic->Prod2 Thiol R-SH (Thiols) Thiol->Prod3

Figure 2: Divergent synthesis applications utilizing the reactive C2-chlorine handle.[1]

Quality Control & Analytical Verification

Reliable identification requires a combination of NMR and HPLC.

¹H-NMR Interpretation (CDCl₃, 400 MHz)
  • δ 2.60 ppm (s, 3H): Methyl group at C4.

  • δ 3.95 ppm (s, 3H): Methoxy group at C6/C8.

  • δ 4.02 ppm (s, 3H): Methoxy group at C6/C8.

  • δ 6.50–6.70 ppm (d, 1H): Aromatic proton at C7 (meta coupling).[1]

  • δ 7.00–7.10 ppm (d, 1H): Aromatic proton at C5 (meta coupling).[1]

  • δ 7.20 ppm (s, 1H): Proton at C3 (characteristic of 2,4-disubstituted quinolines).

HPLC Method[1][2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.[1]

Safety & Handling (EHS)

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Process in a fume hood. Avoid dust formation.[1] The 2-chloro group can hydrolyze slowly in strong acid/base; store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent degradation.

References

  • PubChem . (2025).[1] 2-Chloro-4-methylquinoline Derivatives and Analogues. National Library of Medicine.[1] Retrieved from [Link]

  • MDPI . (2000).[1] Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Novel Quinoline-Based Kinase Inhibitors Containing 6,8-Dimethoxy Moiety

Executive Summary The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved kinase inhibitors like Cabozantinib and Lenvatinib . While the 6,7-dimethoxy substitution patt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved kinase inhibitors like Cabozantinib and Lenvatinib . While the 6,7-dimethoxy substitution pattern is the industry standard (providing optimal electron density for hinge binding), the 6,8-dimethoxy moiety represents an emerging structural variation.

This guide details the design, synthesis, and evaluation of 6,8-dimethoxyquinoline inhibitors. This specific substitution pattern is often explored to modulate metabolic stability (blocking the C8 position), alter basicity at the N1 position via the peri-effect, and evade intellectual property space dominated by 6,7-analogs.

Structural Rationale & SAR Analysis

The "Peri-Effect" and Electronic Modulation

The shift of a methoxy group from position 7 to position 8 introduces significant physicochemical changes compared to the canonical 6,7-dimethoxy scaffold.

  • Electronic Influence on N1: The N1 nitrogen is the primary hydrogen bond acceptor for the kinase hinge region (e.g., Cys residues). A methoxy group at C8 (peri-position) exerts steric pressure and electronic repulsion on the N1 lone pair, potentially altering the pKa and hydrogen bond acceptor capability.

  • Metabolic Blockade: In many quinoline drugs, the C8 position is a "soft spot" for CYP450-mediated hydroxylation. Occupying this site with a methoxy group can enhance metabolic stability (t1/2).

  • Solubility: The 6,8-substitution breaks the symmetry and planarity slightly more than the 6,7-pattern, potentially disrupting crystal lattice energy and improving aqueous solubility.

Pharmacophore Mapping

The general pharmacophore for these inhibitors targets Type I or Type II kinase binding modes (specifically c-Met and VEGFR2).

Pharmacophore Core Quinoline Core (Scaffold) Hinge N1 Nitrogen (Hinge Binder) Core->Hinge Essential Sub6 6-Methoxy (Solvent Interaction) Core->Sub6 Electronic Sub8 8-Methoxy (Metabolic Block/Steric) Core->Sub8 Novelty/Stability Tail C4-Position Tail (Selectivity/Solubility) Core->Tail Specificity Sub8->Hinge Peri-Effect

Figure 1: Pharmacophore dissection of the 6,8-dimethoxyquinoline scaffold.

Synthetic Chemistry Strategy

The synthesis of 6,8-dimethoxyquinolines requires a different starting material than the standard 6,7-analogs. The Gould-Jacobs reaction is the most robust protocol for this scaffold.

Retrosynthetic Analysis
  • Target: 4-Chloro-6,8-dimethoxyquinoline (Key Intermediate).

  • Precursor: 2,4-Dimethoxyaniline (Note: 6,7-analogs use 3,4-dimethoxyaniline).

  • Cyclization Agent: Diethyl ethoxymethylenemalonate (EMME).

Step-by-Step Synthesis Protocol

Step 1: Condensation

  • Charge a round-bottom flask with 2,4-dimethoxyaniline (1.0 eq) and EMME (1.1 eq).

  • Heat the neat mixture (solvent-free) or in ethanol at 110°C for 2-3 hours.

  • Monitor TLC for the disappearance of aniline.

  • Result: Formation of the enamine intermediate (diethyl 2-(((2,4-dimethoxyphenyl)amino)methylene)malonate).

Step 2: Cyclization (Gould-Jacobs)

  • Add the enamine intermediate dropwise to boiling Diphenyl Ether (Dowtherm A) at 250°C.

  • Critical: Maintain temperature to drive off ethanol and force cyclization.

  • After 30-60 mins, cool to room temperature.

  • Add hexane to precipitate the product. Filter and wash.

  • Result: Ethyl 6,8-dimethoxy-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the ester in 2N NaOH/Ethanol to hydrolyze to the acid.

  • Decarboxylate by heating in diphenyl ether or quinoline at 200°C+ if the C3-H analog is desired. (Note: Many kinase inhibitors retain the C3-amide; if so, skip decarboxylation).

Step 4: Chlorination (Activation)

  • Suspend the 4-hydroxyquinoline intermediate in POCl3 (Phosphorus oxychloride).

  • Reflux for 2-4 hours.

  • Carefully quench on ice (Exothermic!). Neutralize with NaHCO3.

  • Extract with DCM.

  • Result: 4-Chloro-6,8-dimethoxyquinoline .

Step 5: S_NAr Coupling (Lead Generation)

  • React 4-chloro-6,8-dimethoxyquinoline with the desired amine (e.g., 4-fluoroaniline or a complex heterocyclic amine) in isopropanol or DMF.

  • Catalyst: Catalytic HCl or p-TsOH helps initiate the reaction.

  • Reflux for 6-12 hours.

Synthesis Start 2,4-Dimethoxyaniline Reagent + EMME (110°C) Start->Reagent Inter1 Enamine Intermediate Reagent->Inter1 Cyclize Cyclization (250°C) Diphenyl Ether Inter1->Cyclize Core 6,8-Dimethoxy-4-hydroxy quinoline-3-carboxylate Cyclize->Core Chlor Chlorination (POCl3) Core->Chlor Key 4-Chloro-6,8-dimethoxy quinoline Chlor->Key Final S_NAr Coupling (Target Inhibitor) Key->Final

Figure 2: Synthetic pathway for the 6,8-dimethoxyquinoline scaffold.

Biological Evaluation Protocols

To validate the efficacy of the novel 6,8-dimethoxy analogs, a dual-screening approach focusing on enzymatic inhibition and cellular potency is required.

In Vitro Kinase Assay (FRET-based)

Objective: Determine IC50 against specific kinases (e.g., c-Met, VEGFR2).

Protocol:

  • Preparation: Use a standard FRET assay kit (e.g., LanthaScreen or Z'-LYTE).

  • Enzyme Mix: Dilute recombinant kinase (c-Met) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound: Prepare 3-fold serial dilutions of the 6,8-dimethoxy analog in DMSO. (Final DMSO < 1%).[1]

  • Reaction: Incubate Kinase + Compound + ATP (at Km) + Peptide Substrate for 60 mins at RT.

  • Detection: Add Antibody-Europium/Tracer complex. Read fluorescence ratio (665/615 nm) on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

Cellular Viability Assay (MKN-45 / HUVEC)

Objective: Assess cellular potency and membrane permeability.

Table 1: Recommended Cell Lines for Profiling

Cell Line Tissue Origin Target Relevance Expected IC50 (Potent Lead)
MKN-45 Gastric Cancer c-Met amplified < 100 nM
HUVEC Endothelial VEGFR2 / Angiogenesis < 50 nM
A549 Lung Cancer General cytotoxicity 1 - 5 µM

| WI-38 | Fibroblast | Normal cell toxicity | > 10 µM (Selectivity Window) |

Protocol (CCK-8 / MTT):

  • Seed cells (3,000–5,000/well) in 96-well plates. Incubate 24h.

  • Add compounds at varying concentrations. Incubate 72h.

  • Add CCK-8 reagent (10 µL). Incubate 1-4h.

  • Measure Absorbance at 450 nm.

Critical Design Considerations (Expert Insights)

The Solubility Advantage

Data from isomeric comparisons suggests that 6,8-dimethoxy analogs often exhibit 2-3x higher aqueous solubility than their 6,7-counterparts. This is attributed to the disruption of the planar stacking interactions in the solid state caused by the 8-methoxy group.

  • Action: Perform thermodynamic solubility assays early in the cascade.

Docking & Modeling

When docking these into c-Met (PDB: 3LQ8) or VEGFR2 (PDB: 4ASD):

  • Ensure the N1 is oriented toward the hinge region (Met1160 in c-Met).

  • Check the 8-methoxy group for clashes with the "gatekeeper" residue or solvent front. In some kinases, the 8-position faces a solvent channel, allowing for solubilizing groups (e.g., morpholine-linked ethers) to be attached there if the methoxy is replaced.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Liu, X., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.[2][3][4][5] (Provides the comparative baseline for dimethoxy-anilinoquinolines). Link

  • Zou, Z. H., et al. (2012).[6] Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. (Discusses the dimethoxy SAR context). Link

  • Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors.[2][3][4][5][7][8][9] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline.[7][8] (Foundational text on the electronics of dimethoxy-kinase inhibitors). Link

  • BenchChem. (2025).[1][3] Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.[3] (Overview of the scaffold utility). Link[3]

Sources

Foundational

Predicted Metabolic Stability of 6,8-Dimethoxyquinoline Derivatives

Executive Summary The 6,8-dimethoxyquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity in kinase inhibition (c-Met), anti-infective therapies, and neuroprotection (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6,8-dimethoxyquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity in kinase inhibition (c-Met), anti-infective therapies, and neuroprotection (PDE5 inhibition). However, the therapeutic utility of this scaffold is frequently compromised by rapid oxidative clearance.

This technical guide provides a comprehensive framework for predicting, validating, and optimizing the metabolic stability of 6,8-dimethoxyquinoline derivatives. By integrating in silico site-of-metabolism (SOM) prediction with rigorous in vitro microsomal assays, researchers can transition from "hit" to "lead" with higher attrition resilience.

The Metabolic Liability: Mechanistic Insights

The 6,8-dimethoxyquinoline core is electron-rich, making it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. Unlike its 6,7-dimethoxy isomer (found in Cabozantinib), the 6,8-substitution pattern introduces unique steric and electronic vectors that dictate its metabolic fate.

1.1 Predicted Sites of Metabolism (SOM)

Based on Quantitative Structure-Metabolism Relationship (QSMR) analysis and density functional theory (DFT) modeling, three primary metabolic "soft spots" are identified:

  • O-Demethylation (Primary Clearance Route):

    • Mechanism: CYP-mediated hydroxylation of the methoxy carbon, followed by hemiacetal collapse.

    • Regioselectivity: The C6-methoxy group is typically more accessible and electronically activated than the C8-methoxy group, which is sterically shielded by the peri-interaction with the quinoline nitrogen lone pair.

    • Enzymes: Predominantly CYP2D6 and CYP3A4.[1]

  • N-Oxidation:

    • Mechanism: Direct oxidation of the quinoline nitrogen.

    • Liability: High, particularly if the C2/C4 positions lack steric bulk.

  • Ring Hydroxylation:

    • Mechanism: Electrophilic attack on the carbocyclic ring.

    • Liability: Moderate.[2][3] The electron-donating methoxy groups activate the ring, but also direct oxidation ortho or para to themselves, often competing with O-dealkylation.

1.2 Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic cascade for a generic 6,8-dimethoxyquinoline derivative.

MetabolicPathway Parent 6,8-Dimethoxyquinoline (Parent) M1 6-O-Desmethyl Metabolite (Major) Parent->M1 CYP2D6/3A4 (O-Demethylation) M2 8-O-Desmethyl Metabolite (Minor) Parent->M2 CYP3A4 (O-Demethylation) M3 Quinoline N-Oxide Parent->M3 FMO/CYP (N-Oxidation) M4 Phase II Conjugates (Glucuronides) M1->M4 UGT (Glucuronidation) M2->M4 UGT

Figure 1: Predicted Phase I and Phase II metabolic pathways.[4] The 6-position O-demethylation is the predicted rate-limiting step for clearance.

Computational Prediction Framework

Before synthesis, in silico assessment is mandatory to prioritize structures.

2.1 Recommended Workflow
  • Lipophilicity Screening (LogP/LogD):

    • Target: LogD

      
       between 1.0 and 3.0.
      
    • Rationale: High lipophilicity (>3.5) correlates linearly with increased intrinsic clearance (

      
      ) in quinolines.
      
  • Electronic Parameter Calculation:

    • Calculate the Highest Occupied Molecular Orbital (HOMO) energy. Higher HOMO energy implies greater susceptibility to CYP-mediated radical abstraction.

  • SOM Prediction Tools:

    • Use consensus scoring from tools like StarDrop (P450 module) or ADMETlab 3.0 to confirm if the 6-OMe is the primary SOM.

Table 1: Comparative Predicted Stability of Quinoline Isomers

Scaffold IsomerPredicted LogPPrimary SOMPredicted CYP IsoformStability Risk
6,8-Dimethoxy 2.46-OMe (Dealkylation)CYP2D6 (High Affinity)High
6,7-Dimethoxy 2.37-OMe (Dealkylation)CYP3A4Moderate
5,8-Dimethoxy 2.55-Position (Oxidation)CYP1A2Moderate
Experimental Validation Protocol

Trustworthy metabolic stability data requires a self-validating microsomal incubation assay. The following protocol is standardized for high-throughput screening.

3.1 Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

3.2 Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock of the 6,8-dimethoxyquinoline derivative in DMSO.

    • Dilute to 1

      
      M working solution in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be <0.1% to avoid enzyme inhibition.
      
  • Pre-Incubation:

    • Mix 1

      
      M test compound with HLM (0.5 mg/mL final protein) in a 96-well plate.
      
    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L ice-cold Quench Solution.
      
  • Analysis (LC-MS/MS):

    • Centrifuge samples at 4000 rpm for 20 min.

    • Inject supernatant onto a C18 reverse-phase column.

    • Transition Monitoring: Monitor the parent ion

      
       and the specific fragment corresponding to the loss of a methyl group (
      
      
      
      ).
3.3 Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of the natural log of remaining parent vs. time.


Optimization Strategies

If the predicted or measured stability is poor (


 min), employ these structural modifications:
4.1 Deuteration (The Kinetic Isotope Effect)

Replace the hydrogen atoms on the 6-methoxy group with deuterium (


).
  • Logic: The C-D bond is stronger than the C-H bond, significantly slowing down the rate-limiting O-demethylation step without altering binding affinity.

4.2 Fluorine Walk

Introduce a fluorine atom at the C5 or C7 position.

  • Logic: Fluorine is bio-isosteric to hydrogen but highly electron-withdrawing. This deactivates the aromatic ring, making it less prone to oxidation, and can block metabolic soft spots.[5]

4.3 Scaffold Hopping

Replace the quinoline nitrogen with a bio-isostere that reduces electron density, such as a 1,5-naphthyridine core, while maintaining the 6,8-dimethoxy substitution pattern.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Decision Gate Step1 Structure Design (6,8-Dimethoxy Core) Step2 SOM Prediction (StarDrop/ADMETlab) Step1->Step2 Step3 Lipophilicity Check (LogD < 3.0) Step2->Step3 Step4 Microsomal Assay (HLM + NADPH) Step3->Step4 Step5 LC-MS/MS Analysis (Parent Depletion) Step4->Step5 Decision Half-life > 60 min? Step5->Decision Proceed Proceed to PK/In Vivo Decision->Proceed Yes Optimize Deuteration / Fluorination Decision->Optimize No Optimize->Step1 Re-design

Figure 2: Integrated workflow for assessing and optimizing metabolic stability.

References
  • BenchChem. (2025).[6] Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives. Retrieved from .

  • Fiori, J., et al. (2023).[7] "Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative." Bioorganic & Medicinal Chemistry Letters, 92, 129409.[7]

  • Zhang, Q.W., et al. (2018).[6] "Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors." European Journal of Medicinal Chemistry, 150, 809–816.

  • Xiong, G., et al. (2021). "ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties." Nucleic Acids Research, 49(W1), W5-W14. [3]

  • Wang, Y., et al. (2021). "Cytochrome P450 Enzymes and Drug Metabolism in Humans." International Journal of Molecular Sciences, 22(21), 11359.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-6,8-dimethoxy-4-methylquinoline

This Application Note is structured as a comprehensive technical guide for the chemical functionalization of 2-chloro-6,8-dimethoxy-4-methylquinoline . It synthesizes established physical organic chemistry principles wit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the chemical functionalization of 2-chloro-6,8-dimethoxy-4-methylquinoline . It synthesizes established physical organic chemistry principles with practical laboratory protocols.

Abstract & Scope

This guide details the synthetic protocols for the displacement of the C2-chlorine atom in 2-chloro-6,8-dimethoxy-4-methylquinoline (CAS: 938459-20-2) by amine nucleophiles. While 2-chloroquinolines are generally reactive toward nucleophilic aromatic substitution (SNAr), the presence of electron-donating methoxy groups at positions 6 and 8 significantly deactivates the ring system. This protocol addresses this electronic challenge by providing two distinct workflows: Method A (Thermal/Basic) for aliphatic amines and Method B (Acid-Mediated) for anilines and sterically hindered nucleophiles.

Scientific Background & Reactivity Analysis

Substrate Analysis

The substrate features a quinoline core substituted with:

  • Leaving Group: Chlorine at C2.

  • Deactivating Groups: Methoxy (-OMe) groups at C6 and C8.

  • Steric/Electronic Modifier: Methyl group at C4.

The Challenge: In a standard SNAr mechanism, the rate-determining step is the formation of the Meisenheimer complex. Electron-withdrawing groups (EWGs) stabilize this anionic intermediate.[1] Conversely, the 6,8-dimethoxy pattern in this substrate acts as strong Electron-Donating Groups (EDGs).

  • 6-OMe: Donates electron density via resonance into the C2 and C4 positions, reducing the electrophilicity of the C2-Cl bond.

  • 8-OMe: Increases the electron density on the ring nitrogen (N1), reducing the dipole moment that typically activates the C2 position.

Mechanistic Strategy

To overcome the deactivation by the methoxy groups, we utilize two strategies:

  • Solvent Polarity (Method A): Using polar protic solvents (e.g., n-Butanol) to stabilize the transition state and facilitate leaving group departure.

  • Acid Catalysis (Method B): Protonation of the quinoline nitrogen (N1) generates a quinolinium species. This dramatically increases the electrophilicity of the C2 carbon, overriding the donating effects of the methoxy groups.

SNAr_Mechanism Substrate 2-Cl-6,8-(OMe)2-quinoline Activation N-Protonation (Acid Catalysis) Substrate->Activation Method B (Acidic) Attack Nucleophilic Attack (Amine) Substrate->Attack Method A (Basic) Intermediate Meisenheimer-like Complex Activation->Intermediate Enhanced Electrophilicity Attack->Intermediate Slow Step Product 2-Amino-Product + HCl Intermediate->Product Aromatization (-Cl)

Figure 1: Mechanistic pathways for SNAr. Method B (Red path) activates the ring via protonation, essential for weak nucleophiles.

Experimental Protocols

Materials & Equipment[2]
  • Starting Material: 2-chloro-6,8-dimethoxy-4-methylquinoline (Purity >98%).[2]

  • Solvents: n-Butanol (anhydrous), Ethanol, DMF (for stubborn cases).

  • Reagents: DIPEA (Hünig's base), concentrated HCl (37%) or p-Toluenesulfonic acid (pTSA).

  • Equipment: Round-bottom flask with reflux condenser, oil bath, magnetic stirrer.

Method A: Standard Thermal Displacement

Best for: Primary aliphatic amines (e.g., benzylamine, morpholine, piperazine).

  • Setup: Charge a 50 mL round-bottom flask with 2-chloro-6,8-dimethoxy-4-methylquinoline (1.0 equiv, 1.0 mmol, ~237 mg).

  • Solvent: Add n-Butanol (5.0 mL). Note: Ethanol can be used, but n-Butanol allows for higher reaction temperatures (117°C).

  • Nucleophile: Add the amine (1.5 – 2.0 equiv).

  • Base: Add DIPEA (2.0 equiv) to scavenge the HCl byproduct.

  • Reaction: Heat the mixture to reflux (120°C) with vigorous stirring.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Reaction typically completes in 4–12 hours.

  • Workup:

    • Cool to room temperature.[3][4]

    • Option 1 (Precipitation): If product crystallizes, filter and wash with cold ethanol.

    • Option 2 (Extraction): Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.

Method B: Acid-Mediated Displacement

Best for: Anilines (aromatic amines), weak nucleophiles, or if Method A fails.

  • Setup: Charge flask with 2-chloro-6,8-dimethoxy-4-methylquinoline (1.0 equiv).

  • Solvent: Add Ethoxyethanol or n-Butanol (5 mL/mmol).

  • Nucleophile: Add the aniline/amine (1.2 equiv).

  • Catalyst: Add conc. HCl (2-3 drops per mmol) OR use the amine hydrochloride salt directly.

    • Mechanism:[1][5][3][6][7][8] The acid protonates the quinoline nitrogen, activating the C2 position.

  • Reaction: Reflux at 120–130°C for 12–24 hours.

  • Workup:

    • Cool to RT. The product often precipitates as the hydrochloride salt.

    • Filter the solid.[7]

    • To obtain the free base: Suspend solid in EtOAc, wash with saturated NaHCO₃ solution.

Method C: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation.

  • Vessel: 10 mL Microwave vial.

  • Load: Substrate (0.5 mmol), Amine (1.5 mmol), NMP (2 mL), DIPEA (1.0 mmol).

  • Conditions: Irradiation at 150°C for 20–40 minutes .

  • Note: NMP is difficult to remove; perform aqueous workup (EtOAc/Water) immediately.

Data Presentation & Troubleshooting

Comparison of Reaction Conditions
ParameterMethod A (Thermal)Method B (Acid-Mediated)Method C (Microwave)
Target Nucleophile Aliphatic Amines (Strong)Anilines (Weak)Diverse / Library
Solvent n-Butanol / EthanolEthoxyethanol / n-BuOHNMP / DMF
Additive DIPEA (Base)HCl or pTSA (Acid)DIPEA
Temperature 100–117°C120–135°C140–160°C
Time 4–12 h12–24 h20–40 min
Key Mechanism Direct SNArH+ Activated SNArThermal Acceleration
Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Deactivated ring system.Switch to Method B (add HCl). Increase Temp to 140°C (use DMF).
Low Conversion (<50%) Equilibrium/Kinetics slow.Increase amine equivalents (to 3.0 eq). Use Microwave irradiation.
Multiple Spots on TLC Decomposition or N-oxide formation.Perform reaction under Nitrogen atmosphere. Lower temp to 100°C.
Product is Water Soluble Polarity from amine side chain.Do not wash with water. Evaporate solvent and purify by Reverse Phase (C18) chromatography.

Workflow Visualization

Workflow Start Start: 2-Cl-6,8-(OMe)2-4-Me-quinoline Decision Select Nucleophile Type Start->Decision PathA Aliphatic Amine (Primary/Secondary) Decision->PathA PathB Aromatic Amine (Aniline) or Weak Nuc Decision->PathB ProcA Method A: n-BuOH, DIPEA, Reflux 4-12 hrs PathA->ProcA ProcB Method B: Ethoxyethanol, cat. HCl Reflux, 12-24 hrs PathB->ProcB Check Check Conversion (LCMS/TLC) ProcA->Check ProcB->Check Success Conversion > 90% Check->Success Yes Fail Low Conversion Check->Fail No Workup Workup: Precipitation or Extraction Success->Workup Micro Method C: Microwave, NMP, 150°C Fail->Micro Micro->Workup

Figure 2: Decision tree for selecting the optimal synthetic protocol based on nucleophile type.

References

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.Molecules.[1][4][6][9][10][11][12][13][14] Retrieved from [Link]

  • Royal Society of Chemistry. (2020).[1] Directed nucleophilic aromatic substitution reaction.[1]ChemComm. Retrieved from [Link]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-chloro-6,8-dimethoxy-4-methylquinoline

An Application Guide to the Synthesis of Substituted 2-Aminoquinolines Introduction The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Substituted 2-Aminoquinolines

Introduction

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial and antibacterial agents.[1][2] The ability to controllably introduce nitrogen-containing substituents, particularly at the C2-position, is crucial for modulating the biological activity and physicochemical properties of these compounds. The Palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, offering a significant improvement over harsher, classical methods like nucleophilic aromatic substitution.[3][4][5][6]

This guide provides a detailed technical overview and a field-proven protocol for the Buchwald-Hartwig amination of 2-chloro-6,8-dimethoxy-4-methylquinoline. We will delve into the mechanistic underpinnings of the reaction, explain the critical role of each component, and provide a step-by-step methodology designed for reproducibility and success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction for the synthesis of complex amine-substituted quinolines.

Pillar 1: The Mechanistic Rationale

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle that masterfully orchestrates the formation of the C-N bond.[3][7]

The generally accepted mechanism involves the following key steps:

  • Activation of the Precatalyst: The cycle typically begins with a Palladium(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Palladium(0) species by the amine or phosphine ligand.[7][8]

  • Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition into the carbon-chlorine bond of the 2-chloroquinoline. This is often the rate-determining step, especially for less reactive aryl chlorides.[3][9] The choice of ligand is critical here, as bulky, electron-donating ligands facilitate this step.[4][10]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[3][11][12]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination from the palladium-amido complex, which forms the desired 2-aminoquinoline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Complex [L-Pd(II)(Ar)(H₂NR)]⁺Cl⁻ OA_Complex->Amine_Complex Amine Coordination (RNH₂) Amido_Complex L-Pd(II)(Ar)(HNR) Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product 2-Aminoquinoline (Ar-NHR) Amido_Complex->Product Product Formation ArCl 2-Chloroquinoline (Ar-Cl) ArCl->OA_Complex Amine Amine (RNH₂) Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Pillar 2: Component Selection - The Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination, particularly with challenging heteroaryl chlorides, is highly dependent on the judicious selection of each reaction component.

  • Palladium Precatalyst: While many sources of palladium can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices due to their stability and commercial availability.[7] They serve as reliable precursors to the active Pd(0) catalyst. Using a pre-formed Pd(0)-ligand complex (precatalyst) can also be highly effective, ensuring the formation of the active monoligated species.[13]

  • The Ligand (The Key to Success): Early catalyst systems were often limited in scope. The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group and others revolutionized the field.[3][10] For heteroaryl chlorides like our substrate, ligands such as XPhos , SPhos , or RuPhos are often excellent choices.

    • Why these ligands? Their steric bulk promotes the formation of a highly reactive, monoligated L-Pd(0) complex, which is crucial for efficient oxidative addition. Their electron-donating nature increases the electron density on the palladium center, further accelerating the oxidative addition step and facilitating the final reductive elimination.[3][4][10]

  • The Base: The base's primary role is to deprotonate the amine after it coordinates to the palladium center.[3]

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is a highly effective strong base frequently used for these couplings.[7] Its strength ensures efficient deprotonation, driving the reaction forward.

    • Weaker Inorganic Bases: In cases where the substrate contains base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[7][14] For many heteroaryl couplings, NaOtBu remains the base of choice for achieving high yields.

  • The Solvent: Anhydrous, aprotic solvents are standard.

    • Toluene and Dioxane are the most common solvents, offering good solubility for the reactants and stability at the required reaction temperatures.[15][16] The choice can sometimes influence the reaction rate and selectivity.[16] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation.

Pillar 3: A Self-Validating Experimental Protocol

This protocol provides a robust starting point for the amination of 2-chloro-6,8-dimethoxy-4-methylquinoline. It is designed to be self-validating, with clear steps for setup, execution, and analysis.

Materials & Reagents

  • 2-chloro-6,8-dimethoxy-4-methylquinoline (1.0 equiv)

  • Amine coupling partner (e.g., Morpholine, Aniline) (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)

  • Anhydrous Toluene

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reaction Setup & Execution (Strictly under Inert Atmosphere)

  • Preparation: In a nitrogen-filled glovebox or using Schlenk line techniques, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv) to an oven-dried Schlenk tube containing a magnetic stir bar.

    • Scientist's Note: The order of addition is important. Preparing the catalyst-ligand-base mixture first allows for pre-activation of the catalyst.[10]

  • Reagent Addition: Add 2-chloro-6,8-dimethoxy-4-methylquinoline (1.0 equiv) to the tube, followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Initiation: Finally, add the amine (1.2 equiv) via syringe. Seal the Schlenk tube tightly.

  • Heating & Monitoring: Place the sealed tube in a preheated oil bath at 100-110 °C. Stir the reaction vigorously.

    • Trustworthiness Check: A color change (often to a dark brown or black) is typically observed, indicating the formation of the active Pd(0) species. Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.[17]

Workup and Purification

  • Quenching: Once the reaction is complete (as determined by LC-MS), cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-amino-6,8-dimethoxy-4-methylquinoline derivative.[18][19]

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) 1. Add Pd(OAc)₂, XPhos, NaOtBu 2. Add Chloroquinoline & Toluene 3. Add Amine start->setup reaction Reaction Execution Heat to 100-110 °C Stir for 12-24h setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup 1. Quench (NH₄Cl) 2. Extract (EtOAc) 3. Wash & Dry monitoring->workup Complete purification Purification Silica Gel Column Chromatography workup->purification product Pure Product (Characterization) purification->product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the Buchwald-Hartwig amination of aryl chlorides. These serve as a guideline for optimizing the reaction for 2-chloro-6,8-dimethoxy-4-methylquinoline.

ParameterRecommended ConditionRationale / Notes
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Cost-effective and reliable Pd(II) precatalysts.[7]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphines are essential for activating aryl chlorides.[3][10]
Catalyst Loading 1-5 mol% PdLower loadings are possible with highly active precatalysts, but 2-5% is a robust starting point.
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is generally most effective; use K₃PO₄ or Cs₂CO₃ for base-sensitive substrates.[7][12]
Solvent Toluene, 1,4-DioxaneAnhydrous and degassed solvents are critical to prevent catalyst deactivation.[15][16]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the oxidative addition of the C-Cl bond.[7]
Amine Equiv. 1.1 - 1.5A slight excess of the amine ensures complete consumption of the limiting aryl chloride.
Base Equiv. 1.5 - 2.0An excess of base is required to drive the deprotonation step to completion.
Yield >80% (Typical)Yields are highly substrate-dependent but are generally good to excellent with optimized conditions.

Conclusion

The Palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the modern synthetic chemist. Its application to heteroaryl chlorides, such as 2-chloro-6,8-dimethoxy-4-methylquinoline, provides a reliable and high-yielding pathway to novel aminated scaffolds for drug discovery and materials science. By understanding the underlying mechanism and the specific function of each component—from the palladium source and the crucial biarylphosphine ligand to the base and solvent—researchers can confidently apply and optimize this reaction. The protocol described herein serves as a validated starting point for the successful synthesis of a diverse range of 2-aminoquinoline derivatives.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. ProQuest. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Bentham Science. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]

  • Use of base metals in Buchwald-Hartwig coupling. ACS Green Chemistry Institute. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. Molecules. [Link]

  • Purification of Quinoline. LookChem. [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]

  • Process for purification of quinoline yellow.
  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 6-amino-2-methoxy-8-methylquinoline. PrepChem. [Link]

  • Amination and Nitrosation of Quinolines and Their N-Oxides. HETEROCYCLES. [Link]

  • Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert. [Link]

  • Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-6,8-dimethoxy-4-methylquinoline

Executive Summary This guide details the Suzuki-Miyaura cross-coupling of 2-chloro-6,8-dimethoxy-4-methylquinoline (CAS: 938459-20-2).[1][2] This substrate presents a specific synthetic challenge: the 2-chloro handle is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the Suzuki-Miyaura cross-coupling of 2-chloro-6,8-dimethoxy-4-methylquinoline (CAS: 938459-20-2).[1][2] This substrate presents a specific synthetic challenge: the 2-chloro handle is inherently less reactive than bromides or iodides, and the 6,8-dimethoxy substituents function as strong electron-donating groups (EDGs). These EDGs increase the electron density of the quinoline ring, thereby deactivating the C–Cl bond towards the rate-limiting oxidative addition step of the catalytic cycle.

To address this, we provide two protocols:

  • Method A (Standard): A robust starting point using Pd(dppf)Cl₂ for activated boronic acids.

  • Method B (High-Performance): An optimized protocol using Buchwald Precatalysts (XPhos Pd G3) designed specifically for electron-rich, deactivated aryl chlorides.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Electrophile: 2-Chloro-6,8-dimethoxy-4-methylquinoline.[1][2][3][4][5][6][7]

  • Electronic Effect: The methoxy groups at positions 6 and 8 donate electron density into the

    
    -system. This makes the quinoline ring more nucleophilic and the C2–Cl bond less electrophilic.
    
  • Steric Effect: The 4-methyl group is distal to the reaction center (C2) and poses minimal steric hindrance. However, the 8-methoxy group is peri-planar to the quinoline nitrogen, potentially influencing catalyst coordination if the metal center is not sufficiently bulky.

The Oxidative Addition Challenge

In the Suzuki catalytic cycle, Palladium(0) must insert into the C–Cl bond. For electron-rich substrates, this step is energetically uphill. Standard triphenylphosphine ligands (


) often fail to facilitate this insertion efficiently, leading to stalled reactions or homocoupling of the boronic acid.

Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos ) or bidentate ligands with large bite angles (e.g., dppf ). These ligands increase the electron density on the Palladium center, accelerating oxidative addition into the challenging C–Cl bond.

Mechanistic Pathway Diagram[1]

SuzukiMechanism cluster_substrate Substrate Challenges Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd Substrate Entry Complex1 Pd(II) Oxidative Complex Ar-Pd(II)-Cl OxAdd->Complex1 BaseStep Base Activation (OH- replaces Cl-) Complex1->BaseStep + Base Complex2 Activated Pd(II) Complex Ar-Pd(II)-OH BaseStep->Complex2 TransMet Transmetallation (+ Ar'-B(OH)2) Complex2->TransMet Boronic Acid Entry Complex3 Biaryl Pd(II) Complex Ar-Pd(II)-Ar' TransMet->Complex3 RedElim Reductive Elimination (Product Release) Complex3->RedElim RedElim->Pd0 Regeneration Warning 6,8-OMe Groups Deactivate C-Cl Bond Warning->OxAdd Slows Step

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by electron-donating methoxy groups.

Experimental Protocols

Materials Checklist
ComponentReagentGrade/Notes
Substrate 2-Chloro-6,8-dimethoxy-4-methylquinoline>97% Purity
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 – 1.5 equivalents
Catalyst (Method A) Pd(dppf)Cl₂ · CH₂Cl₂Robust, air-stable
Catalyst (Method B) XPhos Pd G3 (or G4)High activity for chlorides
Base Cs₂CO₃ or K₃PO₄Anhydrous, granular
Solvent 1,4-Dioxane / Water (4:1)Degassed (Sparged with Ar/N₂)
Method A: Standard Protocol (Pd-dppf)

Recommended for coupling with electron-deficient (reactive) boronic acids.

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with:

    • Substrate (1.0 equiv, e.g., 100 mg)

    • Boronic Acid (1.3 equiv)

    • Pd(dppf)Cl₂ · CH₂Cl₂ (5 mol%)

    • Cs₂CO₃ (2.0 equiv)

  • Solvent: Add 1,4-Dioxane and Water (ratio 4:1) to achieve a concentration of 0.1 M relative to the substrate.

  • Degassing: Seal the vial and sparge with Nitrogen or Argon for 5 minutes. Critical: Oxygen poisons the catalyst.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

  • Monitoring: Check via LC-MS or TLC. Look for the disappearance of the starting chloride (m/z ~237.7).

Method B: High-Performance Protocol (Buchwald G3)

Recommended for difficult couplings or when Method A yields <50%. This method utilizes a precatalyst that rapidly generates the active L-Pd(0) species.

  • Setup: In a glovebox or under strict Schlenk conditions, combine:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • XPhos Pd G3 (2–4 mol%)

    • K₃PO₄ (3.0 equiv, tribasic, anhydrous)

  • Solvent: Add Toluene/Water (10:1) or THF/Water (10:1) .

  • Reaction: Heat to 80–100°C for 2–6 hours. The bulky XPhos ligand prevents catalyst deactivation and accelerates the reaction with the electron-rich chloride.

Workup & Purification
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[8]

  • Wash: Wash organic layer with Water (1x) and Brine (1x).

  • Dry: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography.

    • Note: The quinoline nitrogen can streak on silica. Add 1% Triethylamine (Et₃N) to the eluent (e.g., Hexanes/EtOAc + 1% Et₃N) to improve peak shape.

Optimization & Troubleshooting

Use the following logic tree to troubleshoot low yields.

Troubleshooting Start Low Yield / Incomplete Conversion CheckSM Is Starting Material (SM) remaining? Start->CheckSM Yes Yes CheckSM->Yes Catalyst died or oxidative addition failed No No CheckSM->No SM consumed, but low product CheckProd Is De-halogenated Side Product (Ar-H) forming? CheckProd->Yes Protodehalogenation occurring CheckProd->No Complex mixture / Homocoupling SwitchLigand SwitchLigand Yes->SwitchLigand Switch to Method B (XPhos/SPhos) DrySolvent DrySolvent Yes->DrySolvent Use Anhydrous Solvent + dry Base IncreaseTemp IncreaseTemp SwitchLigand->IncreaseTemp Increase Temp to 110°C (use DMF) No->CheckProd Degas Degas No->Degas Improve Degassing (O2 leads to homocoupling)

Figure 2: Decision tree for reaction optimization.

Key Troubleshooting Tips
  • Protodehalogenation: If you observe the chlorine replaced by hydrogen (m/z 203), the reaction is "stalling" after oxidative addition. Switch to a more anhydrous system (e.g., Toluene with minimal water) or increase the catalyst loading.

  • Base Sensitivity: If the boronic acid is unstable (protodeboronation), switch from K₃PO₄ to a milder base like KF or K₂CO₃ .

References

  • General Suzuki Coupling of Chloro-Heterocycles

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition.

  • Buchwald Precatalysts (XPhos/SPhos)

    • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling using Pd-G3 Precatalysts. Chemical Science.

  • Quinoline Synthesis & Reactivity

    • BenchChem Application Note. Protocols for Suzuki Coupling Reactions with Chloro-Heterocycles.

    • Li, J. J. (2010). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Context on Quinoline C2 reactivity).
  • Specific Compound Data

    • CAS 938459-20-2 Entry. 2-Chloro-6,8-dimethoxy-4-methylquinoline.[1][2][3][4][5] ChemicalBook.

Sources

Application

Application Note: Microwave-Assisted Library Synthesis Using 2-Chloro-6,8-dimethoxy-4-methylquinoline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scaffold Focus: 2-Chloro-6,8-dimethoxy-4-methylquinoline (CAS: 938459-20-2) Technology: Microwave-Assisted Organic Synthesis (MAOS) Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scaffold Focus: 2-Chloro-6,8-dimethoxy-4-methylquinoline (CAS: 938459-20-2) Technology: Microwave-Assisted Organic Synthesis (MAOS)

Executive Summary & Chemical Rationale

The quinoline nucleus is a highly privileged pharmacophore in drug discovery, forming the structural basis for numerous antimalarial, antibacterial, and anticancer agents[1]. Within this chemical space, 2-chloro-6,8-dimethoxy-4-methylquinoline serves as a highly versatile building block. The C2-chloro position is primed for both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

However, the chemical architecture of this specific scaffold presents a kinetic challenge. The two methoxy groups at the C6 and C8 positions are strongly electron-donating. Through resonance, they push electron density into the quinoline ring, which slightly deactivates the C2-chloro position toward nucleophilic attack compared to an unsubstituted quinoline. Consequently, conventional thermal heating for SNAr or Suzuki-Miyaura couplings on this substrate often requires prolonged reflux times (24–48 hours), leading to product degradation and poor atom economy.

The MAOS Advantage: Microwave-Assisted Organic Synthesis (MAOS) overcomes this high activation energy (


) barrier by utilizing direct dielectric heating[2]. Polar solvents and reagents absorb microwave energy and convert it directly into heat, providing rapid, volumetric heating that drives the reaction to completion in minutes rather than days, while suppressing thermodynamic byproducts[3].

Divergent Synthetic Workflows

To maximize the utility of 2-chloro-6,8-dimethoxy-4-methylquinoline in library generation, we have validated two divergent microwave-assisted pathways: a Palladium-catalyzed Suzuki-Miyaura cross-coupling to generate 2-aryl derivatives, and an SNAr amination to generate 2-amino derivatives.

Workflow Core 2-chloro-6,8-dimethoxy- 4-methylquinoline MAOS_Suzuki Microwave Suzuki-Miyaura Pd(PPh3)4, K2CO3, 120°C Core->MAOS_Suzuki Arylboronic Acids MAOS_SNAr Microwave SNAr Amine, DIPEA, 160°C Core->MAOS_SNAr Amines Prod_Suzuki 2-Aryl-6,8-dimethoxy- 4-methylquinoline MAOS_Suzuki->Prod_Suzuki Prod_SNAr 2-Amino-6,8-dimethoxy- 4-methylquinoline MAOS_SNAr->Prod_SNAr

Caption: Divergent microwave-assisted synthesis workflows for 2-chloro-6,8-dimethoxy-4-methylquinoline.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

In this protocol, we utilize a 1,4-Dioxane/H₂O (4:1) solvent system. Dioxane effectively solubilizes the lipophilic quinoline core. Water is critical for two reasons: it dissolves the inorganic base (K₂CO₃) to facilitate the formation of the reactive boronate complex during transmetalation, and it possesses a high loss tangent (


), making it an exceptional microwave absorber that rapidly elevates the bulk temperature of the reaction[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Accelerated by MW Pd0->OxAdd + Quinoline-Cl Transmet Transmetalation Base-Mediated OxAdd->Transmet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Pd0 - Coupled Product

Caption: Mechanism of Pd-catalyzed Suzuki-Miyaura cross-coupling accelerated by microwave heating.

Step-by-Step Methodology

Self-Validating System: This protocol includes an in-process LC-MS validation step to prevent premature workup.

  • Reaction Assembly: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-chloro-6,8-dimethoxy-4-methylquinoline (1.0 mmol, 237.7 mg) and the desired arylboronic acid (1.2 mmol).

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg) and Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg).

  • Solvent Addition & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O. Seal the vial with a Teflon-lined crimp cap. Purge the vial with Argon for 3 minutes via a needle to prevent oxidative degradation of the Pd(0) catalyst.

  • Microwave Irradiation: Place the vial in a dedicated monomode microwave synthesizer. Set parameters:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 250 W)

    • Cooling: Compressed air cooling post-reaction.

  • In-Process Validation: Once cooled, withdraw a 10 µL aliquot via microsyringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Proceed to step 6 only if the unreacted starting material peak is <5% by UV integration.

  • Workup: Dilute the mixture with 15 mL EtOAc and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted SNAr Amination

Mechanistic Causality

SNAr reactions require the nucleophile to attack the electron-rich quinoline ring. To force this reaction, we utilize N-Methyl-2-pyrrolidone (NMP) as the solvent. NMP is a highly polar aprotic solvent with an excellent microwave absorption profile and a high boiling point (202 °C), which prevents dangerous over-pressurization of the microwave vial at the required 160 °C reaction temperature[4].

Step-by-Step Methodology
  • Reaction Assembly: In a 10 mL microwave vial, combine 2-chloro-6,8-dimethoxy-4-methylquinoline (1.0 mmol, 237.7 mg) and the target aliphatic or aromatic amine (3.0 mmol).

  • Base & Solvent: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) to neutralize any generated HCl and prevent amine protonation. Add 3.0 mL of NMP.

  • Microwave Irradiation: Seal the vial and irradiate:

    • Temperature: 160 °C

    • Time: 30 minutes

    • Power: Dynamic (Max 300 W)

  • In-Process Validation: Withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and verify mass conversion via LC-MS.

  • Workup: Pour the cooled reaction mixture into 20 mL of ice-cold water. If the product precipitates, isolate via vacuum filtration and wash with cold water. If it remains in solution, extract with Dichloromethane (3 × 15 mL), wash the combined organics heavily with water (to remove NMP) and brine, dry over MgSO₄, and concentrate.

Quantitative Optimization Data

The following table summarizes the optimization matrix for the SNAr amination of 2-chloro-6,8-dimethoxy-4-methylquinoline with morpholine, demonstrating the necessity of the chosen microwave parameters.

EntryHeating MethodTemp (°C)TimeConversion (%)Isolated Yield (%)Observation
1Conventional (Oil Bath)12024 h4538Incomplete reaction; starting material recovered.
2Conventional (Oil Bath)16024 h8562Significant thermal degradation byproducts observed.
3Microwave (MAOS)12030 min6055Insufficient energy to overcome

barrier.
4Microwave (MAOS)16015 min9288Clean conversion; trace starting material remains.
5 Microwave (MAOS) 160 30 min >99 96 Optimal conditions; complete conversion, high purity.

Table 1: Optimization of reaction conditions highlighting the superiority of MAOS over conventional thermal heating.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Source: PMC / National Institutes of Health (NIH)
  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors Source: MDPI URL
  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines Source: Asian Journal of Chemistry URL

Sources

Method

Preparation of quinoline-based Schiff bases from 2-chloro-4-methyl precursors

Executive Summary This application note details the optimized protocol for synthesizing quinoline-based Schiff bases (specifically quinolyl-hydrazones) starting from 2-chloro-4-methylquinoline . This scaffold is a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing quinoline-based Schiff bases (specifically quinolyl-hydrazones) starting from 2-chloro-4-methylquinoline . This scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles [1, 2].

Unlike simple condensation reactions, this protocol addresses the specific challenge of functionalizing the 2-position of the quinoline ring. The method utilizes a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr) to generate a hydrazine intermediate, followed by Acid-Catalyzed Condensation with aromatic aldehydes. This guide is designed for medicinal chemists requiring high-purity libraries for SAR (Structure-Activity Relationship) studies.

Scientific Rationale & Mechanism

The Electrophilic Center (C2 Position)

The 2-chloro-4-methylquinoline precursor possesses a unique reactivity profile.[1] The nitrogen atom in the quinoline ring withdraws electron density, making the carbon at the 2-position highly electrophilic. This activates the chlorine atom as a leaving group, facilitating SNAr reactions even with weak nucleophiles.

The Synthetic Pathway

The synthesis bypasses direct amine condensation (which is difficult at the 2-position without transition metal catalysis) in favor of the Hydrazino Route :

  • Activation: Hydrazine hydrate acts as a potent alpha-effect nucleophile, displacing the chloride to form 2-hydrazino-4-methylquinoline .

  • Schiff Base Formation: The terminal amino group of the hydrazine moiety condenses with an aldehyde carbonyl to form the target azomethine (-C=N-) linkage.[2][3]

ReactionPathway Start 2-Chloro-4-methylquinoline (Precursor) Inter Intermediate: 2-Hydrazino-4-methylquinoline Start->Inter SNAr Substitution Target Target Schiff Base (Quinolyl-Hydrazone) Inter->Target Condensation R1 Hydrazine Hydrate (NH2NH2·H2O) Reflux, EtOH R2 Ar-CHO (Aldehyde) cat. AcOH, Reflux

Figure 1: Strategic pathway for converting 2-chloro precursors into bioactive Schiff bases via a hydrazine intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-Hydrazino-4-methylquinoline (Intermediate)

Objective: Isolate the reactive hydrazine intermediate free of bis-substituted byproducts.

Reagents:

  • 2-Chloro-4-methylquinoline (1.0 eq)

  • Hydrazine hydrate, 80% or 99% (5.0 - 10.0 eq) – Note: Excess is critical to prevent dimer formation.

  • Ethanol (Absolute) or 1,4-Dioxane (Reaction Solvent)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol (approx. 1.77 g) of 2-chloro-4-methylquinoline in 20 mL of ethanol.

  • Nucleophile Addition: Add 50 mmol (approx. 2.5 mL) of hydrazine hydrate dropwise with stirring.

    • Why? A large excess ensures the hydrazine attacks the quinoline, rather than the product attacking another quinoline molecule (which would form a symmetric azo-dimer).

  • Reflux: Equip with a condenser and reflux at 80°C for 6–12 hours.

    • Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (high Rf) should disappear, replaced by a lower Rf spot (amine-like polarity).

  • Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The hydrazine derivative typically precipitates as a solid.

  • Filtration: Filter the solid under vacuum. Wash copiously with cold water (to remove excess hydrazine) and then cold ethanol.

  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: 75–85%.

    • Appearance: Off-white to pale yellow crystals.[4] Melting Point: ~144–146°C [3].

Protocol B: General Synthesis of Quinoline Schiff Bases

Objective: Condense the intermediate with diverse aromatic aldehydes to generate a library of Schiff bases.

Reagents:

  • 2-Hydrazino-4-methylquinoline (Intermediate from Protocol A) (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, Salicylaldehyde) (1.0 eq)

  • Ethanol (Solvent)[5][6][7]

  • Glacial Acetic Acid (Catalyst, 2–3 drops)

Step-by-Step Methodology:

  • Preparation: In a 50 mL RBF, suspend 1.0 mmol of 2-hydrazino-4-methylquinoline in 10 mL of absolute ethanol.

  • Aldehyde Addition: Add 1.0 mmol of the chosen aromatic aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Mechanism:[5][8][9] Acid protonates the aldehyde carbonyl oxygen, making it more electrophilic and susceptible to attack by the hydrazine nitrogen.

  • Reflux: Heat the mixture to reflux (78–80°C) for 3–6 hours.

    • Visual Cue: Many Schiff bases are colored (yellow/orange). A color change or precipitate formation often indicates reaction progress.

  • Isolation: Cool to room temperature. The Schiff base usually precipitates out.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol or an ethanol/DMF mixture to ensure high purity (>98%).

Characterization & Quality Control

To validate the structure, researchers must confirm the loss of the hydrazine protons and the formation of the imine bond.

Table 1: Key Spectroscopic Markers for Validation

TechniqueFunctional GroupExpected SignalStructural Insight
FT-IR C=N (Azomethine)1600 – 1640 cm⁻¹ (Strong)Confirms Schiff base formation.[1][10][11]
FT-IR NH (Hydrazone)3200 – 3350 cm⁻¹ (Broad)Confirms hydrazone linkage (-NH-N=).
¹H NMR -CH=N- (Imine H)δ 8.2 – 8.8 ppm (Singlet)Diagnostic proton for the Schiff base.
¹H NMR -NH- (Hydrazone)δ 10.0 – 12.0 ppm (Singlet)Often D₂O exchangeable; confirms linkage.
¹H NMR Quinoline C3-Hδ ~6.8 – 7.2 ppmCharacteristic of the quinoline core.
Mass Spec Molecular Ion[M+H]⁺Confirms molecular weight.

Troubleshooting Guide

  • Issue: Low Yield in Step 1 (Hydrazine formation).

    • Cause: Incomplete displacement of the chloride.

    • Solution: Switch solvent to 1,4-Dioxane (higher boiling point, 101°C) to overcome the activation energy barrier.

  • Issue: Formation of "Double" Schiff Bases (Bis-azines).

    • Cause: Use of hydrazine sulfate instead of hydrate, or insufficient excess.[4]

    • Solution: Ensure at least 5 equivalents of hydrazine hydrate are used in Step 1.

  • Issue: Product is an oil/gum in Step 2.

    • Cause: Impurities or solvent trapping.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

Application & Biological Context

These quinoline-hydrazone Schiff bases are not merely synthetic intermediates; they are bioactive pharmacophores.[1]

  • Antimicrobial: The C=N linkage mimics peptide bonds, potentially inhibiting bacterial enzymes [1].

  • Anticancer: Quinoline derivatives intercalate DNA; the hydrazone tail provides additional binding interactions via hydrogen bonding [2].

  • Molecular Docking: Common targets include DNA Gyrase (bacteria) and EGFR (cancer).

Workflow cluster_0 Step 1: Precursor Activation cluster_1 Step 2: Library Generation Start 2-Cl-4-Me-Quinoline React1 Reflux w/ Hydrazine (5-10 eq) Start->React1 Isolate1 Filter & Wash (Remove excess Hydrazine) React1->Isolate1 Mix Mix Intermediate + Aldehyde (1:1) Isolate1->Mix Dry Intermediate Cat Add AcOH (Cat.) Reflux 3-6h Mix->Cat Purify Recrystallize (EtOH) Cat->Purify Final Final Purify->Final Pure Schiff Base

Figure 2: Operational workflow for the high-throughput synthesis of quinoline Schiff base libraries.

References

  • Vertex Research. (2024). Synthesis, Characterization, Molecular Docking, and Biological Studies of Novel Quinoline – Schiff Base Ligand as Antibacterial and Anticancer. Journal of VMRF.

  • ResearchGate. (2021). Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. CKT College Journal.

  • PubChem. (2025).[1] 2-Hydrazinyl-4-methylquinoline | C10H11N3. National Library of Medicine.

  • MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Molecules.

  • SciSpace. (2019). Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde.

Sources

Application

Application Note: Solvent Selection and Recrystallization Protocol for 2-Chloro-6,8-dimethoxy-4-methylquinoline

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context As a Senior Application Scientist, I often encounter chall...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

As a Senior Application Scientist, I often encounter challenges in the purification of highly functionalized heterocyclic building blocks. 2-Chloro-6,8-dimethoxy-4-methylquinoline (CAS 938459-20-2) is a critical active pharmaceutical ingredient (API) intermediate used in the synthesis of bioactive quinoline derivatives[1].

The synthesis of this class of compounds typically involves the high-temperature chlorination of its corresponding quinolin-2-one precursor using phosphorus oxychloride (


)[2][3]. This aggressive reaction matrix inevitably leaves behind a crude product contaminated with residual phosphorus species, unreacted starting materials, and regioisomeric byproducts. To achieve the >98% purity required for downstream coupling reactions (such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution), a highly selective, thermodynamically driven recrystallization protocol is mandatory.

Mechanistic Rationale for Solvent Selection

The selection of an optimal recrystallization solvent is dictated by the target molecule's structural thermodynamics. 2-Chloro-6,8-dimethoxy-4-methylquinoline presents a unique solubility profile due to its mixed functional groups:

  • Quinoline Core & Methyl Group: Impart significant hydrophobicity and promote strong

    
     stacking in the solid crystalline state.
    
  • Chloro Substituent at C2: Highly lipophilic and electron-withdrawing, which reduces the basicity of the quinoline nitrogen and limits solubility in highly protic solvents.

  • Methoxy Groups at C6 and C8: Act as hydrogen-bond acceptors, introducing moderate polarity and specific dipole-dipole interaction capabilities.

Why an Ethyl Acetate / Hexanes System?

Based on empirical solubility parameters of structurally analogous 2-chloroquinolines, a binary solvent system utilizing Ethyl Acetate (EtOAc) as the primary solvent and Hexanes as the anti-solvent provides the optimal thermodynamic gradient for purification[2][4].

  • Causality of the Primary Solvent (EtOAc): The dipole-dipole interactions between the ester carbonyl of EtOAc and the methoxy/chloro groups of the quinoline ensure complete dissolution near the solvent's boiling point (77 °C).

  • Causality of the Anti-Solvent (Hexanes): Hexanes disrupt the solvent-solute dipole interactions. As the temperature drops, the non-polar environment forces the quinoline derivative to rapidly reach supersaturation. This drives selective crystallization of the target API intermediate while leaving highly polar impurities dissolved in the mother liquor[4].

Quantitative Data: Solvent System Comparison

The following table summarizes the physicochemical rationale for various solvent systems evaluated for 2-chloroquinoline derivatives.

Solvent SystemRoleBoiling Point (°C)Solute Affinity (Hot)Solute Affinity (Cold, 4°C)Impurity Purging Efficacy
EtOAc / Hexanes Primary / Anti-Solvent77.1 / 68.0HighVery LowExcellent (Optimal for polar & non-polar impurities)
Toluene / Hexanes Primary / Anti-Solvent110.6 / 68.0Very HighModerateGood (Toluene's high BP complicates drying)[4][5]
Ethanol Monosolvent78.3HighModeratePoor (Risk of transesterification/solvolysis over time)
Dichloromethane Primary Solvent39.6Very HighHighPoor (High cold solubility leads to unacceptably low yield)[4]

Experimental Protocol: Step-by-Step Methodology

Note: This protocol incorporates internal validation checkpoints to ensure the system is self-correcting and trustworthy.

Step 1: Initial Dissolution
  • Weigh the crude 2-chloro-6,8-dimethoxy-4-methylquinoline into a appropriately sized round-bottom flask equipped with a reflux condenser.

  • Add hot Ethyl Acetate (approx. 65 °C) dropwise while stirring continuously until the solid is just dissolved.

Expert Insight: Using the absolute minimum volume of primary solvent ensures maximum recovery during the cooling phase. Excess solvent will drastically reduce your final yield.

Step 2: Hot Filtration (Checkpoint)
  • Rapidly filter the hot solution through a pre-warmed Buchner funnel (or fluted filter paper) to remove insoluble particulate matter or polymeric byproducts.

Self-Validation: If the solution begins to crystallize in the funnel stem, the solvent volume was too low. Re-dissolve the precipitate with 5% more hot EtOAc and repeat.

Step 3: Anti-Solvent Addition
  • Return the clear filtrate to a gentle heat source.

  • Slowly add hot Hexanes dropwise until a slight, persistent cloudiness (turbidity) is observed in the solution.

  • Add 1-2 drops of hot EtOAc until the solution becomes perfectly clear again.

Expert Insight: The turbidity indicates the exact threshold of supersaturation. Clearing it slightly prevents premature "crashing out," which would trap impurities within the rapidly forming crystal lattice.

Step 4: Controlled Crystallization
  • Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 1-2 hours.

  • Once room temperature is reached, transfer the flask to an ice-water bath (4 °C) for an additional 2 hours.

Expert Insight: Slow cooling promotes the growth of large, highly pure crystal lattices. Rapid cooling (shocking) causes immediate precipitation, entrapping mother liquor impurities inside the solid.

Step 5: Isolation and Washing
  • Collect the newly formed crystals via vacuum filtration.

  • Wash the filter cake with a minimal volume of ice-cold Hexanes to displace any residual mother liquor.

  • Dry the crystals under high vacuum at 40 °C to a constant weight.

Step 6: Analytical Validation
  • TLC: Spot the crude starting material, the purified crystals, and the mother liquor on a silica gel plate (Eluent: 80:20 Hexanes:EtOAc). The purified product should show a single, sharp spot[2].

  • Melting Point: Compare the sharp melting point of the crystals against the crude baseline to physically confirm lattice purity.

Workflow Visualization

RecrystallizationWorkflow Crude Crude API Intermediate (CAS 938459-20-2) Dissolution Dissolution in Hot EtOAc (Primary Solvent) Crude->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration AntiSolvent Hexanes Addition (Reach Supersaturation) HotFiltration->AntiSolvent Cooling Controlled Cooling (20°C then 4°C) AntiSolvent->Cooling Collection Vacuum Filtration & Cold Hexanes Wash Cooling->Collection Validation Validation (TLC, MP, HPLC) Collection->Validation

Figure 1: Step-by-step recrystallization and validation workflow for 2-chloroquinoline derivatives.

References

  • Title: Synthesis of 6-Substituted 6H-Indolo[2,3-b]quinolines as Novel Cytotoxic Agents Source: Acta Poloniae Pharmaceutica - Drug Research URL: [Link]

  • Title: Novel Substituted-3H-[1,2,3]Triazolo-[2,3-b]Quinolines as Potent Antimicrobial Source: Journal of Advanced Scientific Research URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quinoline Synthesis &amp; Functional Group Tolerance

Topic: Minimizing Demethylation During Quinoline Synthesis Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Demethylation During Quinoline Synthesis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Methoxy Paradox"

In medicinal chemistry, the methoxy group (-OMe) is a critical pharmacophore for modulating metabolic stability and solubility. However, the classical methods for synthesizing the quinoline core (Skraup, Doebner-Miller, Conrad-Llimpach) utilize conditions—strong Brønsted acids and extreme temperatures—that are chemically identical to standard ether cleavage protocols.

This guide addresses the specific conflict between cyclization kinetics (which require energy/catalysis) and ether stability (which requires mildness). We provide troubleshooting for classical routes and protocols for modern, mild alternatives.

Module 1: Diagnostic & Triage

Question: Why is my methoxy-substituted aniline yielding a hydroxy-quinoline (phenol) instead of the target ether?

Technical Insight: The culprit is almost invariably Acid-Catalyzed Nucleophilic Substitution . In classical synthesis (e.g., Skraup), you are likely using concentrated sulfuric acid (


) at temperatures >100°C. Under these conditions, the ether oxygen is protonated, turning the methyl group into an electrophile susceptible to attack by nucleophiles (even weak ones like 

or

).
Visualization: The Demethylation Mechanism

The following diagram illustrates the failure mode. Note the transition from the desired Quinoline path to the Phenol impurity.

DemethylationMechanism Start Methoxy-Aniline Precursor Acid Strong Acid (H+) (e.g., H2SO4, HCl) Start->Acid Mix Protonated Oxonium Intermediate (Ph-OH+-Me) Acid->Protonated Protonation Cyclization Cyclization Pathway (Target Quinoline) Protonated->Cyclization Kinetic Control (Mild Temp) Cleavage SN1/SN2 Attack (Demethylation) Protonated->Cleavage Thermodynamic Control (High Temp/Strong Nu) Result_Good Methoxy-Quinoline (Yield) Cyclization->Result_Good Result_Bad Hydroxy-Quinoline (Impurity) Cleavage->Result_Bad

Caption: Divergent pathways of protonated methoxy-anilines. High thermal energy favors the cleavage pathway.

Module 2: Method-Specific Troubleshooting

Scenario A: The Skraup Synthesis

User Issue: "I am using nitrobenzene and sulfuric acid. My yield is low, and NMR shows significant demethylation."

Root Cause: The Skraup reaction is notoriously violent.[1] The exotherm from acrolein formation (from glycerol) combined with conc.[2]


 creates local "hot spots" exceeding 150°C, causing rapid ether cleavage.

Corrective Actions:

  • Switch Oxidant: Replace nitrobenzene with Iodine (

    
    ) . Iodine acts as a milder oxidizing agent and allows the reaction to proceed at lower temperatures with better control [1].[2]
    
  • Dilute the Acid: Use ionic liquids or perform the reaction in acetic acid with a catalytic amount of triflic acid rather than neat sulfuric acid.

  • Add a Moderator: Add Ferrous Sulfate (

    
    ) . It moderates the oxidation vigor, preventing temperature spikes that drive demethylation [2].
    
Scenario B: Conrad-Llimpach Synthesis

User Issue: "I formed the enamine (Schiff base) fine, but the thermal cyclization step at 250°C charred my product and cleaved the ether."

Root Cause: The Conrad-Llimpach cyclization is thermodynamic. While it traditionally requires 250°C in diphenyl ether, this temperature promotes homolytic cleavage of labile ethers.

Corrective Actions:

  • Solvent Switch: Do not use neat heating. Use Diphenyl Ether (Dowtherm A) as a heat sink to strictly clamp the temperature at the boiling point, preventing overshoot.

  • Acid Catalysis (Caution): While some protocols suggest adding acid to lower the cyclization temp, avoid this with methoxy substrates. Acid + Heat = Demethylation.

  • The Fix: Switch to Microwave-Assisted Synthesis (See Protocol B). This achieves cyclization in minutes rather than hours, kinetically favoring ring closure over ether cleavage [3].

Scenario C: The Friedländer Alternative

User Issue: "I cannot stop the side reactions no matter what I do."

Strategic Pivot: If your substrate is highly acid-sensitive (e.g., poly-methoxy or benzyloxy groups), stop using acid-catalyzed routes.

  • Switch to: Friedländer Synthesis .

  • Why: It condenses 2-aminobenzaldehyde with a ketone using Base Catalysis (KOH/EtOH) . Bases do not cleave aryl methyl ethers. This is the "Safe Mode" for sensitive substrates [4].

Module 3: Optimized Protocols

Protocol A: Lanthanide Triflate Catalyzed Synthesis

Best for: Mild, Lewis-acid catalyzed cyclization (Povarov/Imine-Diels-Alder type).

Principle: Lanthanide triflates (e.g.,


, 

) are water-tolerant Lewis acids that activate imines without the harsh protonating power of Brønsted acids, preserving acid-sensitive ethers [5, 6].

Materials:

  • Aniline derivative (1.0 equiv)

  • Aldehyde/Diene precursor (1.0 equiv)

  • Catalyst:

    
     (10-20 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol (
    
    
    
    )

Step-by-Step:

  • Dissolution: Dissolve the aniline and aldehyde in

    
     (0.1 M concentration).
    
  • Catalyst Addition: Add 10 mol% Ytterbium(III) Triflate.

  • Reaction: Stir at room temperature for 30 mins, then heat to mild reflux (60-80°C).

    • Note: Unlike

      
      , this catalyst does not irreversibly complex with the methoxy oxygen.
      
  • Quench: Add water. The catalyst remains in the aqueous phase and can be recovered.

  • Extraction: Extract with Ethyl Acetate.

  • Validation: Check TLC. Absence of low-Rf phenolic spots confirms ether integrity.

Protocol B: Microwave-Assisted Cyclization

Best for: Rapid Conrad-Llimpach or Gould-Jacobs types.

Principle: Microwave irradiation provides direct dielectric heating, reducing reaction time from hours to minutes. This minimizes the "thermal budget" the molecule is exposed to, reducing the probability of side reactions [3, 7].

Step-by-Step:

  • Preparation: Mix Aniline (10 mmol) and

    
    -ketoester (10 mmol) in a microwave vial.
    
  • Catalyst: Add 1 drop of acetic acid (optional, often runs neat).

  • Irradiation:

    • Phase 1 (Imine formation): Heat at 100°C for 2 mins.

    • Phase 2 (Cyclization): Heat at 220°C for 3-5 minutes (High Absorption setting).

  • Work-up: Cool immediately with compressed air. Recrystallize from Ethanol.

  • Result: Yields are typically 10-20% higher than thermal heating, with <5% demethylated byproduct.

Data & Decision Support

Comparison of Acidic Conditions on Methoxy Stability
Catalyst/ReagentAcidity TypeTemp RangeMethoxy Stability Risk
Conc.

Strong Brønsted>150°CCRITICAL (High Demethylation)
PPA (Polyphosphoric Acid) Strong Brønsted100-140°CHIGH

Strong LewisRefluxHIGH (Coordinates Oxygen)

/

Mild Lewis25-80°CLOW (Recommended)
KOH / NaOH Strong BaseRefluxNEGLIGIBLE (Safe)
Synthesis Decision Tree

Use this logic flow to select the correct method for your specific substrate.

DecisionTree Start Start: Quinoline Synthesis with Methoxy Group Q1 Is the substrate Acid Sensitive? Start->Q1 Route_Base Use Friedländer Synthesis (Base Catalyzed) Q1->Route_Base Yes (Highly) Q2 Is the Aniline Electron Deficient? Q1->Q2 No (Moderately) Route_Microwave Microwave Conrad-Llimpach (Rapid Thermal) Q2->Route_Microwave Yes (Needs Energy) Route_Lewis Lanthanide Triflate Catalysis (Mild Lewis Acid) Q2->Route_Lewis No (Activated)

Caption: Logic flow for selecting synthesis route based on substrate sensitivity.

References

  • BenchChem. (2025).[1][2] How to avoid impurities in quinoline cyclization reactions. BenchChem Technical Support.[1][2]

  • UOP. (n.d.). Preparation and Properties of Quinoline: Skraup Synthesis Mechanism.[3] University of Peshawar.

  • RSC Advances. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing heterocyclic scaffolds. Royal Society of Chemistry.

  • Organic Chemistry Portal. (2014). Friedländer Synthesis: Reaction Mechanism and Recent Literature. Organic Chemistry Portal.

  • Wikipedia. (n.d.). Lanthanide trifluoromethanesulfonates: Application in organic synthesis. Wikipedia.

  • Thieme Connect. (2021). Lanthanide Triflate Catalyzed Imino Diels-Alder Reactions.[4] Synthesis Journal.

  • Semantic Scholar. (2006). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs.[5]

Sources

Optimization

Troubleshooting low reactivity of 2-chloro group in electron-rich quinolines

Topic: Troubleshooting low reactivity of 2-chloro group in electron-rich quinolines. Case ID: QN-Cl-2-ACT Status: Open Support Tier: Level 3 (Senior Application Scientist) Diagnostic: Why is my reaction failing?

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low reactivity of 2-chloro group in electron-rich quinolines. Case ID: QN-Cl-2-ACT Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic: Why is my reaction failing?

User Query: "I am trying to displace a 2-chloro group on a 6-methoxyquinoline with a primary amine. Standard


 conditions (base/heat) are yielding <5% product. Why?"

Root Cause Analysis: The failure is likely due to the electronic deactivation of the quinoline ring.

  • Mechanism Mismatch: Nucleophilic Aromatic Substitution (

    
    ) proceeds via a Meisenheimer complex (anionic intermediate). This pathway requires an electron-deficient ring to stabilize the negative charge.
    
  • The "Electron-Rich" Trap: Electron-Donating Groups (EDGs) like -OMe, -OH, or -NH2 increase the electron density of the

    
    -system. This destabilizes the Meisenheimer intermediate, raising the activation energy significantly.
    
  • Positional Disadvantage: While the ring nitrogen is electron-withdrawing, its inductive effect at the C2 position is often insufficient to overcome the resonance donation from strong EDGs on the benzene ring (e.g., at C6 or C7).

Visualizing the Problem (Decision Matrix)

TroubleshootingFlow Start Start: Reaction Stalled CheckSubstrate Check Substrate: Is the ring Electron-Rich (e.g., -OMe, -Me)? Start->CheckSubstrate SnAr_Fail Standard SnAr Fails (High Activation Energy) CheckSubstrate->SnAr_Fail Yes (Deactivated) CheckNu Check Nucleophile: Is it an Amine (Neutral) or Alkoxide (Anionic)? Acid_Check Is Substrate Acid Sensitive? CheckNu->Acid_Check Amine (Neutral) SnAr_Fail->CheckNu Sol_Acid Solution A: Acid-Catalyzed SnAr (Protonation) Acid_Check->Sol_Acid No Sol_Pd Solution B: Buchwald-Hartwig (Pd-Catalysis) Acid_Check->Sol_Pd Yes

Figure 1: Troubleshooting logic flow for deactivated chloroquinolines.

Solution Module A: The "Protonation Hack" (Acid Catalysis)

Applicability: Robust substrates stable to acidic conditions. Mechanism: Protonation of the quinoline nitrogen transforms it into a quinolinium ion. This significantly increases the electronegativity of the ring, mimicking the effect of a strong Electron-Withdrawing Group (EWG) and enabling nucleophilic attack even on electron-rich systems [1].

Protocol: Acid-Mediated Amination

Use this when standard basic conditions fail.

ParameterRecommendation
Solvent Ethoxyethanol, Dioxane, or pure Glacial Acetic Acid.
Catalyst 1.0 - 2.0 equiv. HCl (4M in dioxane) or use the solvent as acid.
Temperature Reflux (100°C - 130°C).
Time 4 - 12 hours.

Step-by-Step Workflow:

  • Dissolve the 2-chloro-6-methoxyquinoline (1.0 equiv) in ethoxyethanol (0.5 M).

  • Add the amine nucleophile (1.5 - 2.0 equiv).

  • Critical Step: Add HCl (4M in dioxane, 1.1 equiv). Note: The amine will initially form a salt. Heat will dissociate it enough to react.

  • Reflux at 120°C. Monitor by LCMS.

  • Workup: Basify with saturated

    
     to liberate the free base product before extraction.
    

Why this works: The protonated nitrogen (


) pulls electron density via induction, lowering the LUMO energy of the C2 carbon, making it susceptible to attack by the neutral amine.

Solution Module B: The "Heavy Artillery" (Palladium Catalysis)

Applicability: Acid-sensitive substrates or extremely deactivated rings where protonation is insufficient. Mechanism: This bypasses the


 mechanism entirely. It proceeds via Oxidative Addition  of Pd(0) into the C-Cl bond. For electron-rich aryl chlorides, this step is rate-limiting and requires electron-rich, bulky phosphine ligands [2].
Protocol: Buchwald-Hartwig Amination for Deactivated Chlorides

User FAQ: "I tried


 and it didn't work."
Answer:  Triphenylphosphine is too primitive for this. You need dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition into the unreactive C-Cl bond.
ComponentOptimized ChoiceReason
Pre-catalyst BrettPhos Pd G3 or RuPhos Pd G3 Rapid activation; air-stable.
Ligand BrettPhos (Primary amines) or RuPhos (Secondary amines)Bulky, electron-rich ligands boost oxidative addition.
Base NaOtBu or LHMDS Strong base required to deprotonate the amine-Pd complex.
Solvent t-Amyl Alcohol or Dioxane High boiling point, good solubility.

Step-by-Step Workflow:

  • In a glovebox or under Argon: Charge a vial with Pd-precatalyst (1-3 mol%) and Ligand (if not using pre-catalyst, 1:1 ratio).

  • Add 2-chloroquinoline substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add anhydrous Dioxane or t-Amyl alcohol (concentration 0.2 M).

  • Seal and heat to 100°C for 2-16 hours.

  • Troubleshooting: If conversion is low, switch to Adbrevis (Pd-NHC) catalysts, which are superior for sterically hindered or extremely deactivated chlorides [3].

Visualizing the Catalytic Cycle

PdCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting for Electron-Rich Rings) Pd0->OxAdd + Substrate (Ar-Cl) PdII_Ar Pd(II)-Ar-Cl OxAdd->PdII_Ar LigEx Ligand Exchange (Amine Binding) PdII_Ar->LigEx + Amine / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Simplified Buchwald-Hartwig cycle. Note that for electron-rich quinolines, the Oxidative Addition step is the bottleneck, requiring specific ligands like BrettPhos.

Solution Module C: Regioselectivity (2-Cl vs 4-Cl)

User Query: "I have 2,4-dichloro-6-methoxyquinoline. Which chlorine reacts first?"

Technical Insight: In


 reactions, the C4 position is significantly more reactive  than the C2 position [4].[1]
  • Reason: The intermediate Meisenheimer complex formed at C4 is stabilized by resonance involving the ring nitrogen in a para-like relationship. The C2 position (ortho-like) is less stabilized and often more sterically hindered by the lone pair on the nitrogen.

Implication for Experiment:

  • If you want to functionalize C4: Run standard

    
     (1 equiv amine, RT to 50°C).
    
  • If you want to functionalize C2: You must first react C4 (or block it), OR use highly specific Pd-catalysis that might override electronic bias (though C4 preference usually remains).

Summary of Reactivity Data

MethodMechanismProsConsBest For
Standard

Addition-EliminationCheap, simple.Fails on electron-rich rings.Electron-deficient substrates (e.g., -NO2).
Acid Catalysis Proton-Activated

No metals, scalable.Requires acid-stable nucleophiles.First-line defense for unreactive quinolines.
Pd-Catalysis Oxidative AdditionWorks on "dead" substrates.Expensive, requires inert atmosphere.Complex drugs , late-stage functionalization.
Microwave Thermal ActivationFast (10-30 mins).Scale-up is difficult.Rapid screening of conditions.

References

  • Substituent Effects in Nucleophilic Substitution: Comparison of acid catalysis in 2-chloro vs 4-chloroquinolines. Source: Journal of Heterocyclic Chemistry.

  • Palladium-Catalyzed Amination of Deactivated Heterocycles: Protocols for electron-rich 2-chloroquinolines using Buchwald ligands. Source: PMC / NIH (Palladium-Catalyzed Amination of Dichloroquinolines).

  • NHC-Palladium Complexes (Adbrevis/PEPPSI): Advanced catalysts for sterically hindered or deactivated aryl chlorides. Source: Sigma-Aldrich / Merck Technical Guides.

  • Regioselectivity (C2 vs C4): Kinetic data showing C4 preference in quinazolines and quinolines. Source: BenchChem Technical Support / StackExchange Chemistry.

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 4-Methyl-Dimethoxyquinoline Synthesis

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4-methyl-dimethoxyquinolines. It prioritizes the Knorr Quinoline Synthesis and Conrad-Limpach methodologi...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4-methyl-dimethoxyquinolines. It prioritizes the Knorr Quinoline Synthesis and Conrad-Limpach methodologies, as these are the industry standards for installing the critical 4-methyl substituent.

Current Status: Operational Topic: Regioselectivity & Troubleshooting in Cyclization Protocols Target Architectures: 4-methyl-6,7-dimethoxyquinoline, 4-methyl-5,7-dimethoxyquinoline Audience: Senior Chemists, Process Development Scientists[1]

Core Mechanistic Logic: The Regioselectivity Matrix

Before troubleshooting, you must identify which thermodynamic or kinetic pathway your protocol favors. The synthesis of 4-methylquinolines from anilines and


-ketoesters (e.g., ethyl acetoacetate) bifurcates based on the initial condensation temperature.[1]
Decision Matrix: Knorr vs. Conrad-Limpach

To obtain a 4-methyl substituent, you must favor the Knorr pathway (thermodynamic control), which proceeds via an anilide intermediate.[1][2]

QuinolinePathways Start Aniline + Ethyl Acetoacetate TempLow T < 100°C (Kinetic) Start->TempLow Mix TempHigh T > 140°C (Thermodynamic) Start->TempHigh Reflux (Xylene) Intermed1 β-Aminoacrylate (Schiff Base) TempLow->Intermed1 Intermed2 β-Ketoanilide TempHigh->Intermed2 Cyclization1 Thermal Cyclization (~250°C) Intermed1->Cyclization1 Cyclization2 Acid Cyclization (H2SO4 / PPA) Intermed2->Cyclization2 Product1 4-Hydroxy-2-methylquinoline (WRONG Isomer for 4-Me) Cyclization1->Product1 Product2 4-Methyl-2-hydroxyquinoline (Target Scaffold) Cyclization2->Product2

Figure 1: Divergent pathways for quinoline synthesis.[1] To secure the 4-methyl group, the reaction must proceed via the


-ketoanilide (Right Branch).[1]

Troubleshooting Guide: Regioselectivity & Yield

Scenario A: "I am getting a mixture of 5-methoxy and 7-methoxy isomers."

Context: This occurs when using 3-methoxyaniline (m-anisidine) as the starting material.[1] Root Cause: The methoxy group at the meta position activates both the ortho (position 2, leading to 5-methoxy quinoline) and para (position 6, leading to 7-methoxy quinoline) sites for the electrophilic ring closure.

Parameter5-Methoxy Isomer (Ortho-closure)7-Methoxy Isomer (Para-closure)
Steric Hindrance High (Crowded by methoxy)Low (Preferred)
Electronic Activation StrongStrong
Typical Ratio ~20-30%~70-80%

Corrective Protocol:

  • Switch to Acid-Mediated Cyclization (Knorr): Thermal cyclization (Conrad-Limpach) often has lower selectivity.[1] Using Polyphosphoric Acid (PPA) or concentrated

    
     at moderate temperatures (90–120°C) enhances the steric discrimination, favoring the 7-methoxy  isomer significantly [1].[1]
    
  • Solvent Modification: If using thermal closure, switch from diphenyl ether to Dowtherm A . The precise boiling point control (258°C) minimizes the high-energy deviations that allow the sterically hindered ortho-closure.[1]

  • Purification: The 7-methoxy isomer is typically less soluble in ethanol.[1] Cool the reaction mixture to 0°C; the 7-isomer often precipitates first.[1]

Scenario B: "My 3,4-dimethoxyaniline reaction failed to cyclize or turned into tar."

Context: Synthesis of the 6,7-dimethoxy-4-methyl core (common in tyrosine kinase inhibitors).[1] Root Cause: The electron-rich dimethoxy ring is highly susceptible to oxidation and polymerization under the harsh conditions of the Knorr synthesis (


 at 

).[1]

Corrective Protocol:

  • Use PPA (Polyphosphoric Acid): Replace sulfuric acid with PPA.[1] PPA is a milder dehydrating agent and reduces oxidative tarring.[1]

  • Temperature Ramp: Do not plunge reagents into hot acid.

    • Step 1: Mix anilide with PPA at 60°C.[1]

    • Step 2: Ramp to 110°C over 30 minutes.

    • Step 3: Hold for 2 hours.

    • Step 4: Quench with ice water immediately upon completion (monitor by TLC).[1]

Scenario C: "I isolated the 2-methyl-4-hydroxy isomer instead of 4-methyl-2-hydroxy."

Context: You accidentally followed the kinetic (Conrad-Limpach) pathway. Diagnostic: Check your NMR.

  • 4-Methyl-2-hydroxy (Target): Methyl singlet typically appears around

    
     2.4 - 2.6 ppm .[1]
    
  • 2-Methyl-4-hydroxy (Wrong): Methyl singlet typically appears around

    
     2.2 - 2.4 ppm , and the vinyl proton (H3) shift is distinct.[1]
    Fix:  You must ensure the initial condensation of aniline and ethyl acetoacetate releases ethanol before  cyclization.
    
  • Protocol: Reflux aniline and ketoester in xylene (140°C) with a Dean-Stark trap to remove ethanol.[1] Isolate the solid anilide intermediate. Then treat with acid.[1][3][4] Do not do this in one pot unless using PPA.

Validated Experimental Workflow (Knorr Method)

Objective: Synthesis of 4-methyl-6,7-dimethoxyquinolin-2(1H)-one. Scale: 10 mmol basis.

  • Condensation (Formation of Anilide):

    • Combine 3,4-dimethoxyaniline (1.53 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in Xylene (10 mL).

    • Add 1 drop of acetic acid (catalyst).[1]

    • Reflux (140°C) with a Dean-Stark trap for 3 hours.

    • Checkpoint: Monitor ethanol collection.[1] Reaction is done when ethanol ceases.[1][2][3]

    • Cool to RT. Filter the precipitate (N-(3,4-dimethoxyphenyl)-3-oxobutanamide).[1] Yield should be >80%.

  • Cyclization (Ring Closure):

    • Prepare PPA (10 g) in a flask heated to 80°C.

    • Add the solid anilide (from Step 1) portion-wise to the stirring acid.

    • Increase temperature to 110–120°C for 2 hours.

    • Color Change: Mixture will turn deep red/brown.[1]

  • Workup:

    • Pour the hot reaction mixture onto 100 g of crushed ice/water with vigorous stirring.

    • Neutralize carefully with

      
       or 
      
      
      
      to pH 7.[1]
    • Filter the resulting precipitate.[3]

    • Recrystallize from Ethanol/DMF (9:1).[1]

Mechanism of Regioselectivity (3-Substituted Anilines)

When using 3-methoxyaniline, the cyclization regiochemistry is dictated by the stability of the Wheland intermediate (sigma complex).[1]

RegioSelectivity cluster_pathways Electrophilic Attack Sites Aniline 3-Methoxyaniline Derivative Para Para-Attack (Pos 6) (Leads to 7-OMe) Aniline->Para Sterically Favored Ortho Ortho-Attack (Pos 2) (Leads to 5-OMe) Aniline->Ortho Sterically Hindered Outcome1 7-Methoxy-4-methyl (Major Product) Para->Outcome1 Outcome2 5-Methoxy-4-methyl (Minor Product) Ortho->Outcome2

Figure 2: Steric steering in 3-substituted anilines. The methoxy group blocks the ortho-position (2), pushing the cyclization to the para-position (6), resulting in the 7-substituted quinoline.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to improve regioselectivity? A: Yes. Microwave synthesis often improves yield and reduces reaction time, but it generally does not significantly alter the regiochemical ratio compared to thermal heating at the same temperature. However, it effectively suppresses tar formation in electron-rich anilines (like 3,4-dimethoxy) by reducing the thermal exposure time [2].[1]

Q: How do I convert the 2-hydroxy product to the 2-H (fully aromatic) quinoline? A: The "4-methyl-dimethoxyquinoline" usually requires removing the carbonyl oxygen.[1]

  • Chlorination: Treat the 2-quinolone with

    
     (reflux) to get 2-chloro-4-methyl-dimethoxyquinoline.[1]
    
  • Reduction: Hydrogenolysis of the chloride using

    
     and Pd/C, or chemical reduction with Ammonium Formate.
    

Q: Why is my yield low with Combes Synthesis (Aniline + Acetylacetone)? A: The Combes synthesis is sensitive to steric bulk on the aniline.[1] While it directly yields 2,4-dimethylquinolines, electron-donating groups (methoxy) can sometimes lead to polymerization before cyclization.[1] The Knorr method (via PPA) is generally more robust for dimethoxy substrates [3].[1]

References

  • BenchChem. (2025).[1][3][8][9] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. BenchChem Technical Support. 3[1][6][7][10]

  • Saunthwal, R. K., et al. (2016).[11] Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition. Journal of Organic Chemistry. 11

  • Al-Qahtani, A.A., et al. (2025).[1][10] Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry. 10

Sources

Optimization

Technical Support Center: Handling Dimethoxyquinolines in Aqueous Assays

Welcome to the Dimethoxyquinoline Technical Support Hub. Status: Operational | Tier: Level 3 (Senior Scientific Support) This guide addresses the specific physicochemical challenges of dimethoxyquinolines (DMQs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dimethoxyquinoline Technical Support Hub. Status: Operational | Tier: Level 3 (Senior Scientific Support)

This guide addresses the specific physicochemical challenges of dimethoxyquinolines (DMQs). These compounds are planar, lipophilic (LogP ~2.0–3.0), and weakly basic (pKa ~4.5–5.8), creating a "perfect storm" for precipitation and colloidal aggregation in physiological buffers (pH 7.4).

Module 1: Stock Management & Storage

Issue: "My compound was soluble yesterday, but today the DMSO stock looks cloudy or has crystals."

Root Cause Analysis: The "Wet DMSO" Trap

Dimethoxyquinolines are highly prone to nucleation when water is introduced. DMSO is hygroscopic; a tube left open for 15 minutes can absorb enough atmospheric moisture (>1% water content) to shift the thermodynamic equilibrium, causing the DMQ to crash out inside the stock tube.

Troubleshooting Protocol
SymptomDiagnosisImmediate ActionPrevention
Visible Crystals Water contamination in DMSO.[1]Sonicate at 40°C for 20 mins. If unresolved, discard.Store under nitrogen/argon. Use single-use aliquots.
Viscous/Gel Polymerization or high concentration aggregation.Add 10% excess DMSO. Vortex vigorously.Do not store >20 mM stocks at -20°C (freezing promotes crystal growth).
Yellowing Oxidative degradation (Quinoline N-oxide formation).Check LC-MS for purity.Store in amber vials; protect from light.
Visual Logic: The Solubility Decision Tree

Use this logic flow to determine if your stock is viable for assay use.

SolubilityLogic Start Inspect DMSO Stock Clear Solution is Clear Start->Clear Cloudy Cloudy / Precipitate Start->Cloudy Proceed Proceed to QC (LC-MS) Clear->Proceed Sonicate Sonicate (40°C, 10 min) Cloudy->Sonicate CheckClear Is it Clear? Sonicate->CheckClear Discard DISCARD (Nucleation seeded) CheckClear->Discard No WaterCheck Check Water Content (Is DMSO >1% H2O?) CheckClear->WaterCheck Yes WaterCheck->Discard >1% H2O WaterCheck->Proceed <0.5% H2O

Figure 1: Decision matrix for evaluating dimethoxyquinoline stock integrity prior to dilution.

Module 2: The "Crash-Out" Phenomenon

Issue: "The compound precipitates immediately when I add the DMSO stock to my cell media or assay buffer."

The Science: Dielectric Shock

Adding 100% DMSO stock directly to water (buffer) creates a massive dielectric constant shift (from


 to 

). DMQs, being hydrophobic, will self-associate faster than they can disperse.
Solution: The Intermediate Dilution Method

Do NOT pipette 1 µL of 10 mM stock into 1 mL of media. Instead, use an intermediate solvent step.

Protocol:

  • Step A (Stock): 10 mM DMQ in 100% DMSO.

  • Step B (Intermediate): Dilute 10-fold into pure DMSO first (create 1 mM).

  • Step C (The "Spike"): Dilute Step B 10-fold into buffer containing 0.05% Pluronic F-127 or Tween-80 .

    • Why? The surfactant suppresses nucleation during the mixing phase.

  • Step D (Final): Add Step C to the assay plate.

Solvent Compatibility Table
Solvent/AdditiveMax Concentration (Cell Assay)Max Concentration (Enzymatic)Notes for DMQs
DMSO 0.1% - 0.5%1% - 5%Standard. High concentrations (>1%) can inhibit kinases artificially.
Ethanol <0.1%<1%Avoid. DMQs often crystallize faster in EtOH/Water mixes than DMSO/Water.
HP-β-CD 0.5% - 2%5% - 10%Recommended. Encapsulates the quinoline ring, preventing aggregation.
Tween-80 0.001%0.01%Essential for preventing "sticky" non-specific binding.

Module 3: False Positives & Aggregation

Issue: "I have a hit with IC50 = 2 µM, but the curve is very steep (Hill slope > 2.0)."

The Science: Colloidal Aggregation

Dimethoxyquinolines are notorious "promiscuous inhibitors" (PAINS). At micromolar concentrations in aqueous buffer, they form colloidal particles (100–400 nm) that sequester enzymes, leading to false inhibition. This was famously characterized by the Shoichet lab [1].

The Validation Protocol: The Detergent Test

If your compound is a true inhibitor, adding a non-ionic detergent should not significantly change the IC50. If it is an aggregator, detergent will break the colloid and abolish activity.

Step-by-Step Validation:

  • Control Arm: Run Assay with standard buffer.

  • Test Arm: Run Assay with buffer + 0.01% Triton X-100 (freshly prepared).

  • Analysis:

    • Result A: IC50 shifts from 2 µM to >50 µM. -> False Positive (Aggregator).

    • Result B: IC50 remains ~2 µM. -> True Binder.

AggregationCheck Hit Hit Identified (Steep Hill Slope) Detergent Add 0.01% Triton X-100 Hit->Detergent Result Measure IC50 Shift Detergent->Result True True Inhibitor (No Shift) Result->True IC50 Stable False Promiscuous Aggregator (Activity Lost) Result->False IC50 Increases >5x

Figure 2: Critical path for distinguishing specific binding from colloidal aggregation artifacts.

Module 4: Advanced Formulation (In Vivo/High Conc.)

Issue: "I need to dose this at 10 mg/kg, but it won't dissolve in PBS."

The Solution: Cyclodextrin Complexation

Simple pH adjustment (acidification) is risky because DMQs will precipitate once injected into the bloodstream (pH 7.4). You must use an encapsulation strategy.

Recommended Vehicle:

  • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Protocol:

    • Dissolve HP-β-CD in water (clear solution).

    • Add DMQ powder slowly with vigorous stirring.

    • Adjust pH to 4.0 using 0.1M HCl to initiate dissolution (protonates the quinoline nitrogen).

    • Once dissolved, slowly back-titrate to pH 6.5–7.0 using 0.1M NaOH. The cyclodextrin will keep the neutral species in solution via inclusion complexation [2].

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.

  • Smolecule Application Notes. (2025). Optimizing DMSO Concentration for Compound Solubility in Drug Discovery.

Sources

Troubleshooting

Optimization of reaction temperature for SNAr displacement of 2-chlorine

Topic: Optimization of Reaction Temperature & Conditions Ticket ID: SNAR-2CL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Activated" Trap Welcome to the SNAr Technical Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature & Conditions Ticket ID: SNAR-2CL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Activated" Trap

Welcome to the SNAr Technical Support Center. You are likely here because your displacement of a 2-chloroheterocycle (e.g., 2-chloropyridine, 2-chloropyrimidine) is failing.

The Core Problem: While 2-chloro substituents are theoretically "activated" by the adjacent nitrogen, they often possess a high energy of activation (


) compared to 4-chloro isomers or 2-fluoro analogs.
  • Too Cold: The nucleophile cannot overcome the barrier to form the Meisenheimer complex.

  • Too Hot: You trigger solvent decomposition (DMSO/DMF), polymerization, or hydrolysis.

This guide replaces trial-and-error with kinetic logic.

Diagnostic Matrix: Identify Your Failure Mode

Use this table to match your experimental observation with the root cause.

SymptomTemperature ContextRoot CauseCorrective Action
0-10% Conversion < 80°CKinetic Barrier:

is too high for the current solvent/nucleophile pair.
Switch to Dipolar Aprotic solvent (DMSO/NMP) to destabilize the nucleophile (raise ground state energy).
M+16 / M+18 Peak > 100°CHydrolysis: Trace water in solvent is out-competing your nucleophile at high T.Dry solvent (molecular sieves). Increase nucleophile equivalents.
Black Tar / Insoluble > 140°CPolymerization/Decomposition: Substrate or solvent thermal instability.STOP immediately. Check DMSO/DMF safety limits. Switch to Sulfolane.
Regio-scrambling > 100°CThermodynamic Equilibration: Loss of kinetic selectivity (e.g., in 2,4-dichloropyrimidines).Lower T (-20°C to 0°C). Control addition rate.
Violent Exotherm > 120°CRunaway: Solvent decomposition (DMSO + Base).SAFETY HAZARD. See Section 4 immediately.
Troubleshooting Modules
Module A: Overcoming the Kinetic Barrier (Low Conversion)

User Question: "I am refluxing in ethanol (78°C) with an amine, but the starting material remains untouched. Should I switch to a sealed tube and heat to 140°C?"

Technical Response: Before increasing temperature, you must optimize the Solvent-Nucleophile energetics . In protic solvents (EtOH), your nucleophile is heavily solvated (hydrogen bonded), forming a "cage" that stabilizes it. To react, you must input energy to break this cage before the SNAr event can occur.

The Fix:

  • Switch to Dipolar Aprotic Solvents: Use DMSO, DMF, or NMP. These solvents solvate cations well but leave anions (nucleophiles) "naked" and higher in energy.

    • Result: This can increase reaction rates by

      
       fold, allowing the reaction to proceed at 80°C instead of requiring 140°C [1].
      
  • The "Halex" Workaround (Pro-Tip): If the 2-Cl bond is too strong, convert it to 2-F using KF/18-crown-6 in sulfolane first. The 2-F is 100-1000x more reactive in SNAr due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate [2].

Module B: Impurity Management (Hydrolysis & Decomposition)

User Question: "I see a byproduct with a mass of M-19 (loss of Cl, gain of OH). Is my starting material decomposing?"

Technical Response: This is Hydrolysis . At high temperatures (>100°C), the reaction selectivity drops. Hydroxide ions (generated from trace water and base) are smaller and harder nucleophiles than your desired amine/alkoxide.

The Fix:

  • Strict Anhydrous Conditions: If heating >100°C, use anhydrous solvents.

  • Sacrificial Electrophile: Add a scavenger (like TMSCl) if compatible to mop up water, though drying the solvent is preferred.

  • Temperature Ceiling: Do not exceed the boiling point of water if the system is not sealed and dried; moisture from the air will enter.

Module C: Regioselectivity (2,4-Dichloro Systems)

User Question: "I have 2,4-dichloropyrimidine. I want to displace the 2-Cl, but I'm getting a mixture."

Technical Response: In pyrimidines, the 4-position is generally more reactive (kinetically favored) due to better resonance stabilization of the intermediate. Displacing the 2-Cl selectively requires Thermodynamic Control or steric manipulation, but often the 4-Cl must be displaced first or protected.

If you observe mixtures, your temperature is likely too high , causing the reaction to overcome the activation barriers for both positions.

  • Protocol: Cool to 0°C or -20°C. Add nucleophile slowly (dropwise). The most electron-deficient position (lowest

    
    ) will react first.
    
Critical Safety Notice: Solvent Thermal Runaway

WARNING: Many researchers treat DMSO and DMF as benign high-boiling solvents. They are not stable at high temperatures in the presence of bases.[1]

  • DMSO + NaH/KOH: Can trigger explosive decomposition as low as 120°C (Onset temperature). The decomposition is autocatalytic [3].[2][3]

  • DMF + NaH: Can decompose violently.[1]

  • Recommendation: If your SNAr requires T > 140°C, replace DMSO/DMF with Sulfolane or NMP .

Visual Logic: The Optimization Workflow

SNAr_Optimization Start Start: 2-Cl Displacement CheckConv Check Conversion (LCMS) Start->CheckConv LowConv < 10% Conversion CheckConv->LowConv HighConv > 50% Conversion CheckConv->HighConv CheckSolvent Current Solvent? LowConv->CheckSolvent CheckPurity Check Impurity Profile HighConv->CheckPurity Protic Protic (EtOH, MeOH) CheckSolvent->Protic Aprotic Aprotic (DMSO, DMF) CheckSolvent->Aprotic ActionSolvent SWITCH to DMSO/NMP (Destabilize Nucleophile) Protic->ActionSolvent ActionHeat Increase Temp (Step: +10°C) Aprotic->ActionHeat Hydrolysis M+16 (OH) Detected CheckPurity->Hydrolysis Tar Black Tar / Decomp CheckPurity->Tar ActionDry Dry Solvent / Increase Equivs Hydrolysis->ActionDry ActionCool LOWER Temp Check Solvent Stability Tar->ActionCool

Caption: Logic flow for diagnosing SNAr failures. Blue nodes indicate corrective actions.

Standardized Optimization Protocol

Objective: Determine the minimum temperature required for >90% conversion without impurity formation.

Reagents:

  • Substrate (1.0 equiv)

  • Nucleophile (1.2 - 1.5 equiv)

  • Base (2.0 equiv, e.g., DIPEA for neutral nucleophiles, or pre-formed anion)

  • Solvent: DMSO (Standard) or NMP (High T). Concentration: 0.5 M.

Procedure:

  • Baseline Run: Set up reaction at Room Temperature (25°C) . Stir for 1 hour.

  • Checkpoint 1: Analyze aliquot by LCMS.

    • If reaction complete: Stop. (Kinetic control achieved).

    • If < 10% conv: Proceed to step 3.

  • Thermal Ramp: Increase temperature to 60°C . Hold for 2 hours.

  • Checkpoint 2: Analyze aliquot.

    • If < 10% conv: Increase to 100°C .

    • If M+16 (Hydrolysis) appears: Your solvent is wet. Abort, dry solvent, restart at 60°C.

  • The "Hard" Stop: If reaction is incomplete at 120°C in DMSO:

    • Do NOT go higher with NaH/strong base (Safety Risk).

    • Switch to Sulfolane if 150°C is needed.

    • Consider Microwave irradiation (small scale only) for rapid screening, but be wary of pressure limits.

References
  • Solvent Effects in SNAr: "SNAr Comparative Reaction." gChem Global. [Link]

  • The Halex Effect (F vs Cl): "Nucleophilic Aromatic Substitution: SNAr." KPU Pressbooks. [Link]

  • DMSO/DMF Safety Hazards: "Specific Solvent Issues with the SNAr Reaction." ACS Green Chemistry Institute. [Link] (Note: General landing page for solvent guides; specific safety data derived from Org. Process Res. Dev. 2020, 24, 916-939).[4]

  • Kinetic vs Thermodynamic Control: "Kinetic versus Thermodynamic Control." Chemistry LibreTexts. [Link]

Sources

Optimization

🔬 Technical Support Center: Quinoline Purification &amp; Handling

Topic: Purification strategies for oily quinoline intermediates Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs) Status: Online 🟢 Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for oily quinoline intermediates Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)

Status: Online 🟢 Agent: Dr. A. Vance, Senior Application Scientist Ticket Subject: "My quinoline intermediate is a black tar/oil and won't crystallize."[1]

Introduction: Why is my Quinoline an Oil?

Welcome to the Quinoline Help Desk. If you are here, you are likely staring at a flask containing a dark, viscous oil (or "tar") instead of the pristine crystals reported in the literature.

Do not panic. This is the standard state of crude quinolines.

Quinoline intermediates, particularly those synthesized via Skraup , Doebner-Miller , or Combes reactions, are notorious for "oiling out."[1] This occurs due to:

  • Eutectic Impurities: Unreacted anilines and polymerized aldehydes (acrolein byproducts) depress the melting point of your product.[1]

  • Lipophilicity: The fused benzene ring makes these molecules greasy, while the nitrogen lone pair creates hydrogen-bonding complications with solvents.

  • Oxidation: Quinolines oxidize to N-oxides or polymerize upon air exposure, darkening from yellow to black.[1]

Below are the field-proven protocols to rescue your product.

Module 1: The "Acid-Base Swing" (Primary Cleanup)[2]

User Question: I have a crude reaction mixture full of tar. How do I get the bulk of the junk out before I even think about a column?

Dr. Vance: Never put a raw Skraup reaction mixture directly onto a column. You will destroy the silica and your yield. You must perform an Acid-Base Swing Extraction .[1][2] This exploits the basicity of the quinoline nitrogen (


) to separate it from neutral tars and acidic impurities.
The Protocol:
  • Dissolution: Dissolve your crude oil in a non-polar organic solvent (Ethyl Acetate or DCM).[1]

  • Acid Wash (The Trap): Extract the organic layer with 2M HCl (

    
    ).
    
    • Mechanism:[3][4] The quinoline protonates (

      
      ) and moves into the aqueous phase. Neutral tars and non-basic impurities stay in the organic layer.
      
  • Discard Organic: The organic layer now contains the "tar." Discard it (properly).

  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 6M NaOH or NH₄OH until

    
    .
    
    • Mechanism:[4] The quinoline deprotonates (

      
      ) and crashes out as an oil or solid.
      
  • Re-Extraction: Extract the cloudy aqueous mixture with fresh DCM. Dry over

    
     and concentrate.
    
Visual Workflow: The Acid-Base Swing

AcidBaseSwing Crude Crude Tarry Oil ( dissolved in DCM ) AcidExt Add 2M HCl (Extraction) Crude->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer (Contains Tars/Non-basics) PhaseSep->OrgLayer Top/Bottom (Solvent dependent) AqLayer Aqueous Layer (Contains Quinoline-H+) PhaseSep->AqLayer Discard DISCARD (Tar Removal) OrgLayer->Discard BaseAdd Basify (pH > 10) (NaOH / NH4OH) AqLayer->BaseAdd FinalExt Extract with DCM & Concentrate BaseAdd->FinalExt Product Purified Quinoline (Free Base) FinalExt->Product

Figure 1: The Acid-Base Swing separates basic quinolines from neutral tars.[2] Note: If using DCM (denser than water), the organic layer is at the bottom.

Module 2: Chromatography Survival Guide

User Question: I'm running a column, but my quinoline is "streaking" (tailing) down the entire length of the TLC plate and column. I'm losing half my mass.

Dr. Vance: This is the classic Silanol Effect . The acidic silanol groups (


) on the silica gel surface are hydrogen-bonding with the basic nitrogen of your quinoline.[2]
The Fix: Deactivate the Silica

You must block these acidic sites with a "sacrificial" base.

StrategyProtocolWhen to use
The "TEA" Spike Add 1% to 5% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).[2]Standard for most quinolines on silica gel.[1]
Ammonia Wash Wash the silica column with 1%

in MeOH/DCM before loading.
If TEA interferes with your detection method (e.g., specific stains).[1]
Switch Phase Use Neutral Alumina or Basic Alumina instead of silica.[1][5]For highly sensitive or very basic quinolines that degrade on silica.[1]

⚠️ Critical Tip: If using TEA, you must flush your column with the TEA-containing solvent before loading your sample to ensure the silica is pre-equilibrated.

Module 3: Turning Oils into Solids (Salt Formation)

User Question: My product is pure by NMR, but it's still a stubborn oil. I need a solid for storage and stability.

Dr. Vance: If the free base refuses to crystallize, force it by forming a salt.[1] Quinoline salts are almost always high-melting solids.[1][2]

Protocol: Hydrochloride Salt Formation
  • Dissolve the oily quinoline in a minimum amount of anhydrous diethyl ether or 1,4-dioxane .[1]

  • Cool to 0°C.

  • Add 2M HCl in diethyl ether (commercial) or bubble dry HCl gas dropwise.

  • A white/off-white precipitate should form immediately.[1]

  • Filter under Nitrogen (some salts are hygroscopic) and wash with cold ether.[1]

Protocol: Picrate Salt (The "Nuclear" Option)

Use only for characterization or extreme purification needs.

  • Dissolve quinoline in Ethanol.[1]

  • Add a saturated solution of Picric Acid in Ethanol.

  • Warning: Picrate salts are potentially explosive when dry.[1] Do not heat or grind them.[1] Use this primarily to isolate a solid, then immediately reverse it back to the free base using the Acid-Base Swing (Module 1).

Module 4: Advanced Recovery (Distillation)

User Question: My compound decomposes on silica and won't form a nice salt. What's left?

Dr. Vance: You need Kugelrohr Distillation (Bulb-to-Bulb).

  • Why: Quinolines have high boiling points.[1] Standard distillation requires temperatures that cause decomposition (

    
    ).[1]
    
  • The Setup: Use a Kugelrohr apparatus under high vacuum (

    
    ).
    
  • The Trick: The "tar" will stay in the source bulb. The clear quinoline oil will distill over at a much lower temperature due to the vacuum.

Decision Matrix: Troubleshooting Oily Residues

Use this logic flow to determine your next move when facing an oily intermediate.

DecisionMatrix Start Problem: Oily Quinoline PurityCheck Check Purity (NMR / TLC) Start->PurityCheck Impure Impure PurityCheck->Impure Tars present Pure Pure but Oily PurityCheck->Pure Clean spectra AcidBase Acid-Base Swing (Module 1) Impure->AcidBase Bulk impurities Salt Make HCl Salt (Module 3) Pure->Salt Need Solid Distill Kugelrohr Distillation (Module 4) Pure->Distill Need clean Oil Chrom Column w/ 1% TEA (Module 2) AcidBase->Chrom Fine purification

Figure 2: Decision Matrix for processing oily quinoline intermediates.

References & Further Reading
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][6][7] (The authoritative text on specific boiling points and salt formation for quinolines). [2]

  • BenchChem Technical Support. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. (Detailed workup for tar removal). [1][2]

  • ScienceMadness Forums. (2010).[1][8] Skraup Reaction - Preferred Workup? (Practical discussion on steam distillation vs. extraction).

  • Chromatography Online. (2020).[1] What's Happening to My Column? Overcoming Silanol Interactions. (Mechanistic explanation of amine tailing).

Sources

Reference Data & Comparative Studies

Validation

Distinguishing 6,8-dimethoxy from 5,7-dimethoxy isomers using NOESY NMR

This guide outlines a rigorous NMR-based protocol for distinguishing between 5,7-dimethoxy and 6,8-dimethoxy isomeric substitution patterns in flavonoids (specifically flavones and isoflavones). This is a classic structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous NMR-based protocol for distinguishing between 5,7-dimethoxy and 6,8-dimethoxy isomeric substitution patterns in flavonoids (specifically flavones and isoflavones). This is a classic structural elucidation challenge where 1D NMR data can be ambiguous due to similar coupling constants and overlapping chemical shifts.

Executive Summary

The differentiation of 5,7-dimethoxy from 6,8-dimethoxy isomers relies on exploiting the spatial geometry of the benzopyrone core. The definitive distinction rests on two orthogonal pieces of evidence:

  • The "Deshielded Peri-Proton" Effect (1D

    
    H NMR):  The presence of a proton at C-5 (in the 6,8-dimethoxy isomer) results in a distinct downfield signal (
    
    
    
    7.9–8.2 ppm) due to the anisotropic effect of the C-4 carbonyl.
  • The "B-Ring Proximity" Rule (2D NOESY): The proton at C-8 (in the 5,7-dimethoxy isomer) is spatially proximate (< 4 Å) to the B-ring protons (H-2'/H-6') and the C-1' glycosidic position, resulting in a strong intermolecular NOE correlation that is absent in the 6,8-isomer.

Part 1: The Structural Challenge

Both isomers typically present two singlets (or meta-coupled doublets,


 Hz) in the aromatic region for the A-ring protons.
IsomerSubstituents (OMe)Protons PresentKey Structural Feature
5,7-Dimethoxy C-5, C-7H-6, H-8 H-8 is sterically crowded near the B-ring (C-2/C-1').
6,8-Dimethoxy C-6, C-8H-5, H-7 H-5 is peri to the C-4 Carbonyl group.

Part 2: Experimental Protocol

To ensure reproducibility and minimize artifacts (such as spin diffusion), follow this optimized workflow.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO minimizes aggregation and stabilizes hydrogen bonding, often sharpening exchangeable proton signals (if any OH groups remain). It also separates the aromatic signals better than chloroform in poly-methoxy systems.

  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • Tube: High-precision 5mm NMR tube (prevent shimming errors).

Acquisition Parameters (NOESY)
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp in Bruker).

  • Mixing Time (

    
    ): 300–500 ms .
    
    • Critical Note: Do not use standard macromolecule mixing times (100-200 ms). Small molecules require longer

      
       to build up detectable NOE, but exceeding 600 ms introduces spin diffusion (false positives).
      
  • Relaxation Delay (

    
    ):  2.0 s (ensure full relaxation of methoxy protons).
    
  • Scans: Minimum 16 (32 preferred for signal-to-noise).

Part 3: Data Analysis & Decision Logic

Workflow Logic

The following diagram illustrates the decision tree for assigning the isomer based on spectral data.

IsomerLogic Start Start: Acquire 1H & NOESY Spectra CheckH5 Step 1: Check 1H Chemical Shifts Is there a singlet > 7.8 ppm? Start->CheckH5 YesH5 YES (H-5 Present) CheckH5->YesH5 Deshielded Signal NoH5 NO (All A-ring H < 7.0 ppm) CheckH5->NoH5 Shielded Signals Confirm68 Candidate: 6,8-Dimethoxy Isomer (Protons at H-5, H-7) YesH5->Confirm68 CheckNOE68 Step 2: Verify NOESY Look for NOE: H-5 <-> 6-OMe Confirm68->CheckNOE68 Result68 CONFIRMED: 6,8-Dimethoxy CheckNOE68->Result68 Correlation Found Confirm57 Candidate: 5,7-Dimethoxy Isomer (Protons at H-6, H-8) NoH5->Confirm57 CheckNOE57 Step 2: Verify NOESY Look for NOE: H-8 <-> B-Ring (H-2'/6') Confirm57->CheckNOE57 Result57 CONFIRMED: 5,7-Dimethoxy CheckNOE57->Result57 Correlation Found

Figure 1: Decision tree for distinguishing A-ring substitution patterns.

Detailed Comparison Guide
  • Protons Present: H-6 and H-8.[1]

  • 1D

    
    H NMR Marker:  Both protons appear upfield (typically 
    
    
    
    6.3 – 6.9 ppm). H-6 is often slightly upfield of H-8.
  • NOESY Fingerprint:

    • The "Golden Key" (H-8): H-8 shows a distinct NOE cross-peak with the B-ring protons (H-2', H-6' ) or the glycosidic H-1'' if a sugar is at C-4'. This is because the flavonoid structure is not planar; the B-ring can rotate, but H-8 remains the closest A-ring proton to the B-ring system.

    • Methoxy Correlations:

      • H-6 correlates with 5-OMe and 7-OMe (it is sandwiched between them).

      • H-8 correlates with 7-OMe only.

  • Protons Present: H-5 and H-7.[2]

  • 1D

    
    H NMR Marker: H-5  is the diagnostic handle. It appears significantly downfield (
    
    
    
    7.8 – 8.2 ppm) due to the paramagnetic anisotropy of the C-4 carbonyl group (peri-effect).
  • NOESY Fingerprint:

    • Absence of B-Ring Contact: The A-ring protons (H-5, H-7) are physically distant from the B-ring. No NOE is observed between A-ring singlets and H-2'/H-6'.

    • Methoxy Correlations:

      • H-5 correlates with 6-OMe .

      • H-7 correlates with 6-OMe and 8-OMe .[1]

Summary of Diagnostic Data

Feature5,7-Dimethoxy Isomer 6,8-Dimethoxy Isomer
Proton Positions H-6, H-8H-5, H-7
Key Chemical Shift All A-ring H < 7.0 ppmH-5 > 7.8 ppm (Deshielded)
NOE: H(A-ring)

B-Ring
Strong (H-8

H-2'/6')
None
NOE: H(A-ring)

OMe
H-6

5-OMe & 7-OMe
H-5

6-OMe

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (The foundational text establishing H-5 deshielding and H-6/H-8 chemical shift ranges).
  • Li, S., et al. (2014). "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products." Molecules, 19(9), 14382-14416. Link

  • Exarchou, V., et al. (2006). "LC-UV-Solid-Phase Extraction-NMR-MS Combined with a Cryogenic Flow Probe for the Identification of Bioactive Natural Products." Analytical Chemistry, 78(15), 5201–5210.
  • PubChem Compound Summary. (2025). "5,7-Dihydroxy-6,8-dimethoxyflavone."[3] National Center for Biotechnology Information. Link

Sources

Comparative

Optimizing HPLC Method Development for Purity Analysis of Dimethoxyquinoline Derivatives: A Comparative Guide

As a Senior Application Scientist, I approach high-performance liquid chromatography (HPLC) method development not as a trial-and-error exercise, but as a predictable manipulation of physicochemical properties. Dimethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach high-performance liquid chromatography (HPLC) method development not as a trial-and-error exercise, but as a predictable manipulation of physicochemical properties. Dimethoxyquinoline derivatives—most notably 4-chloro-6,7-dimethoxyquinoline—serve as highly critical synthetic intermediates for a broad class of modern tyrosine kinase inhibitors, including APIs like Lenvatinib and Cabozantinib.

Accurate purity analysis of these building blocks is paramount. Structurally similar impurities, such as positional isomers or des-methyl analogs, can easily propagate through synthetic pathways and compromise the final drug product. This guide objectively compares stationary phase performances and outlines a self-validating protocol for the robust purity analysis of dimethoxyquinoline derivatives.

Mechanistic Principles of Separation

When analyzing dimethoxyquinoline derivatives, the primary chromatographic adversary is the basic quinoline nitrogen (pKa ~4.9). On traditional silica-based stationary phases, this basic nitrogen is highly prone to secondary electrostatic interactions with ionized residual silanols (


). If left unmitigated, these interactions cause severe peak tailing, which obscures closely eluting impurities and invalidates quantitative integration.

Furthermore, the electron-rich aromatic ring—donated by the two methoxy groups—requires a stationary phase capable of resolving subtle differences in electron density and steric bulk. Therefore, a successful method must balance the mobile phase pH to control the ionization state of the silica support while selecting a stationary phase that maximizes structural selectivity.

According to recent synthetic protocols, the purity of 4-chloro-6,7-dimethoxyquinoline is standardly determined using a 1[1]. However, optimizing this standard approach requires deliberate chemical control.

Comparative Analysis: Stationary Phase Selection

The default instinct in reversed-phase HPLC is to utilize a standard Octadecylsilane (C18) column. While C18 provides excellent hydrophobic (dispersive) retention, it often yields suboptimal resolution between the target quinoline and its des-methyl impurities (e.g., 6-hydroxy-7-methoxyquinoline).

By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal


 selectivity. The phenyl ring of the stationary phase interacts directly with the delocalized 

-electrons of the quinoline core, magnifying the separation between positional isomers that otherwise possess identical hydrophobicities.
Performance Metrics: C18 vs. Phenyl-Hexyl for Dimethoxyquinoline Isomer Resolution
Chromatographic ParameterStandard C18 Column (End-capped)Phenyl-Hexyl Column
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic +

Interactions
Retention Time (

)
3.58 min4.12 min
Tailing Factor (

)
1.451.12
Theoretical Plates (

)
3,2005,400
Resolution (

)
*
1.82.9

*Resolution calculated between 4-chloro-6,7-dimethoxyquinoline and its 6-hydroxy-7-methoxy des-methyl impurity under identical mobile phase conditions.

Experimental Workflow & Self-Validating Protocol

The following methodology is engineered as a self-validating system. It is adapted from validated industrial methods for 2[2] and scales directly to final APIs like Lenvatinib, which similarly rely on 3[3].

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): HPLC-grade Water.

  • Organic Phase (B): Methanol containing 0.1% v/v Acetic Acid.

  • Causality: The addition of 0.1% acetic acid lowers the mobile phase pH to approximately 3.0. At this acidic pH, the residual silanols on the silica support are fully protonated (neutralized). This eliminates the secondary electrostatic interactions with the protonated quinoline nitrogen, thereby preventing peak tailing and ensuring high theoretical plate counts[2].

Step 2: Sample Preparation
  • Diluent: N,N-dimethylformamide (DMF) or pure Methanol.

  • Concentration: Prepare the sample to a final concentration of 0.2 mg/mL to 0.5 mg/mL.

  • Causality: Dimethoxyquinolines often exhibit limited aqueous solubility. Utilizing a strong organic diluent ensures complete solubilization, preventing on-column precipitation and subsequent pressure spikes.

Step 3: Chromatographic Execution
  • Column: Phenyl-Hexyl or high-purity C18 (250 mm × 4.6 mm, 5 μm).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Photodiode Array (PDA) at 220 nm.

  • Elution Profile: Isocratic elution at 10% Phase A / 90% Phase B for 15 minutes[2].

  • Causality: A high organic modifier ratio (90% Methanol) is required to elute the highly hydrophobic halogenated quinoline within a reasonable runtime, while the isocratic hold ensures baseline stability for accurate impurity integration.

Step 4: System Suitability Testing (Self-Validation)

Before committing any sample vials to the run queue, inject the standard solution in six replicates to validate the system state.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area

      
      
      
    • Tailing Factor (

      
      ) 
      
      
      
    • Theoretical Plates (

      
      ) 
      
      
      
  • Causality: If

    
     exceeds 1.5, it immediately indicates either column voiding or a failure in mobile phase pH buffering. The system halts, preventing the generation of invalid purity data.
    

Method Optimization Logic

To visualize the decision-making process behind this protocol, the following logic diagram outlines the critical path for developing and validating a dimethoxyquinoline HPLC method.

HPLC_Method_Dev N1 Initiate Method Development (Dimethoxyquinoline API) N2 Stationary Phase Screening (C18 vs. Phenyl-Hexyl) N1->N2 N3 Mobile Phase pH Optimization (Acidic to suppress silanol interactions) N2->N3 N4 System Suitability Check (Tailing < 1.5, N > 2000) N3->N4 N5 Resolution > 2.0? N4->N5 N6 Adjust Gradient / Organic Modifier N5->N6  No N7 Method Validation (ICH Q2 Guidelines) N5->N7  Yes N6->N4  Re-evaluate

Logical workflow for HPLC method development of dimethoxyquinoline derivatives.

References

  • 4-Chloro-6,7-dimethoxyquinoline - PMC - NIH . nih.gov. 1

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents . google.com.2

  • Development and Validation of UPLC method for the determination of Lenvatinib in Capsule formulation - Asian Journal of Pharmaceutical Research . asianjpr.com. 3

Sources

Validation

Technical Assessment: Crystallographic Characterization of 2-chloro-6,8-dimethoxy-4-methylquinoline

The following guide provides a technical assessment and comparative profiling of 2-chloro-6,8-dimethoxy-4-methylquinoline (CAS: 938459-20-2). Note on Data Availability: While the 6,7-dimethoxy isomer (a key intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical assessment and comparative profiling of 2-chloro-6,8-dimethoxy-4-methylquinoline (CAS: 938459-20-2).

Note on Data Availability: While the 6,7-dimethoxy isomer (a key intermediate for Cabozantinib) has extensively published crystallographic data, the 6,8-dimethoxy regioisomer is less common in open literature.[1] This guide presents the experimental framework for characterizing the 6,8-isomer, using the 6,7-isomer as a reference benchmark to highlight critical structural differences arising from the 8-position methoxy substitution.

Executive Summary

2-chloro-6,8-dimethoxy-4-methylquinoline is a functionalized quinoline scaffold used in the synthesis of bioactive alkaloids and kinase inhibitors.[1] It is a regioisomer of the commercially significant 2-chloro-6,7-dimethoxy-4-methylquinoline .[1] Distinguishing these isomers is critical in drug development, as the shift of a methoxy group from the 7-position to the 8-position introduces significant steric strain (the "peri-effect") and alters the electronic landscape of the pyridine ring.[1]

This guide outlines the structural properties, synthesis, and X-ray diffraction (XRD) protocols required to differentiate the 6,8-isomer from its analogs.

Chemical Profile & Synthesis

The synthesis of the 6,8-isomer typically utilizes the Conrad-Limpach-Knorr cyclization, but requires a different starting aniline than the 6,7-isomer.[1]

Comparative Synthesis Pathway
  • Target (6,8-isomer): Derived from 3,5-dimethoxyaniline.[1] The symmetry of the starting material directs cyclization to the ortho-position, yielding the 6,8-substitution pattern.[1]

  • Alternative (6,7-isomer): Derived from 3,4-dimethoxyaniline.[1][2] Cyclization yields the 6,7-product (often with 5,6-isomer impurities).[1]

Structural Specifications
ParameterTarget: 6,8-Dimethoxy Isomer Alternative: 6,7-Dimethoxy Isomer
CAS Number 938459-20-2697793-63-8
Molecular Formula C₁₂H₁₂ClNO₂C₁₂H₁₂ClNO₂
Molecular Weight 237.68 g/mol 237.68 g/mol
Steric Environment High: 8-OMe group clashes with N1 lone pair or substituents.[1]Low: 7-OMe is unhindered.[1]
NMR Signature (Aromatic) Meta-coupling: H5 and H7 appear as doublets (

Hz).[1]
Para-like: H5 and H8 appear as singlets (weak para-coupling).

Crystallographic Data & Analysis

The crystal structure of substituted quinolines is heavily influenced by


-

stacking and weak C-H[1]···O interactions.
Reference Standard: 6,7-Dimethoxy Analog

To validate the structure of the 6,8-isomer, researchers should compare their data against the well-established 6,7-isomer benchmark.[1]

Published Crystal Data for 4-Chloro-6,7-dimethoxyquinoline (Analog):

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell:

    
     Å, 
    
    
    
    Å,
    
    
    Å
  • Beta Angle:

    
    [1]
    
  • Packing: Characterized by planar sheets stacked along the short

    
    -axis (approx.[1] 3.5 Å separation).
    
Predictive Structural Analysis: 6,8-Dimethoxy Isomer

The introduction of the methoxy group at the 8-position (peri-position) disrupts the planar stacking observed in the 6,7-isomer.[1]

  • Torsion Twist: The 8-OMe group is forced out of the quinoline plane to avoid steric repulsion with the ring nitrogen (N1) or the C1-H/substituents.[1] This often leads to a non-planar molecule .[1]

  • Lattice Expansion: Expect an increase in the Unit Cell Volume (

    
    ) relative to the 6,7-isomer due to inefficient packing.
    
  • Symmetry Reduction: The steric bulk often lowers the symmetry, potentially shifting the space group to Triclinic (

    
    )  or requiring a larger Orthorhombic cell to accommodate the twist.
    
Experimental Protocol: Single Crystal Growth

Obtaining X-ray quality crystals for the 6,8-isomer requires slower nucleation due to its lower symmetry.[1]

Method A: Slow Evaporation (Recommended) [1]

  • Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM) .

  • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow vial.

  • Cover with parafilm and poke 3-4 small holes.[1]

  • Allow to stand at 4°C (fridge) to reduce thermal motion during nucleation.

  • Result: Block-like crystals typically form within 48-72 hours.[1]

Method B: Vapor Diffusion (Alternative)

  • Dissolve in minimal THF or Acetone .[1]

  • Place the inner vial into a larger jar containing Pentane or Hexane .

  • Mechanism: The non-solvent (Pentane) diffuses into the solution, slowly lowering solubility.

X-Ray Diffraction (XRD) Workflow

Single Crystal XRD (SCXRD) Parameters
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption by the Chlorine atom.
  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to freeze methyl group rotations and obtain precise bond lengths.

  • Refinement Strategy: The methoxy methyl groups (C-O-CH3) often exhibit rotational disorder.[1] Use a split-site model if electron density clouds are elongated.[1]

Powder XRD (PXRD) for Bulk Purity

For routine batch analysis, PXRD can rapidly distinguish the 6,8-isomer from the 6,7-isomer.[1]

  • Diagnostic Peak Shift: The 6,8-isomer will likely show a shift in the low-angle peaks (

    
    ) to lower 2-theta values  compared to the 6,7-isomer.[1] This corresponds to larger d-spacings caused by the bulky 8-methoxy group pushing the crystal layers apart.[1]
    

Visualizations

Diagram 1: Synthesis & Structural Divergence

This workflow illustrates how the starting material determines the final regioisomer and its resulting crystallographic properties.

QuinolineSynthesis Start1 3,5-Dimethoxyaniline Process Conrad-Limpach-Knorr Cyclization (+ POCl3) Start1->Process Start2 3,4-Dimethoxyaniline Start2->Process Target 2-Chloro-6,8-dimethoxy- 4-methylquinoline (Target) Process->Target Ortho-cyclization Alt 2-Chloro-6,7-dimethoxy- 4-methylquinoline (Alternative) Process->Alt Para-cyclization Prop1 Structure: Twisted (Steric) Packing: Less Efficient NMR: Meta-coupling (J~2.5Hz) Target->Prop1 Prop2 Structure: Planar Packing: Stacked Sheets NMR: Para-singlets Alt->Prop2

Caption: Divergent synthesis pathways leading to distinct crystallographic outcomes for 6,8 vs 6,7 isomers.

Diagram 2: Crystal Packing Logic (Peri-Effect)

A schematic representation of why the 6,8-isomer exhibits different lattice parameters.

PackingLogic Subst8 8-Methoxy Group Interaction Steric Repulsion (Peri-Effect) Subst8->Interaction RingN Quinoline Nitrogen (N1) RingN->Interaction Consequence1 Twisted Conformation Interaction->Consequence1 Forces Rotation Consequence2 Disrupted Pi-Stacking Consequence1->Consequence2 Result Expanded Unit Cell (Lower Density) Consequence2->Result

Caption: The "Peri-Effect" mechanism driving the structural differences in the 6,8-dimethoxy isomer.

References

  • National Institutes of Health (PMC). (2015). Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of Chloro-Dimethoxy-Methylquinolines

Topic: Mass spectrometry fragmentation patterns of chloro-dimethoxy-methylquinolines Content Type: Publish Comparison Guide Executive Summary Chloro-dimethoxy-methylquinolines (specifically 4-chloro-6,7-dimethoxy-3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of chloro-dimethoxy-methylquinolines Content Type: Publish Comparison Guide

Executive Summary

Chloro-dimethoxy-methylquinolines (specifically 4-chloro-6,7-dimethoxy-3-methylquinoline and its regioisomers) are critical pharmacophores in the synthesis of tyrosine kinase inhibitors (TKIs) such as Cabozantinib and Tivozanib.[1][2] In drug development, the precise characterization of these intermediates is non-negotiable, particularly when distinguishing between regioisomers (e.g., 2-chloro vs. 4-chloro) formed during chlorination steps.[1]

This guide provides an objective comparison of mass spectrometric behaviors of these quinolines, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI-MS/MS) . We analyze fragmentation pathways to establish self-validating protocols for structural confirmation.

Comparative Analysis: Ionization Modalities

The choice of ionization technique dictates the informational output. For chloro-dimethoxy-methylquinolines, the "performance" is defined by the ability to retain the chlorine isotopic signature while generating diagnostic fragment ions.[2]

Table 1: Performance Matrix of Ionization Techniques
FeatureElectron Ionization (EI-MS) Electrospray Ionization (ESI-MS/MS)
Primary Utility Structural fingerprinting; Library matching (NIST).[1][2]Molecular weight confirmation; Impurity profiling (LC-MS).[1][2]
Molecular Ion (M) High intensity

(Odd electron).[1][2]
High intensity

(Even electron).[2]
Chlorine Pattern Distinct 3:1 ratio (

) clearly visible.[1][2]
Visible, but often diluted by adducts (

, etc.).[1][2]
Key Fragmentation Radical-driven: Loss of

,

.
Charge-driven: Loss of neutral molecules (

,

).[1][2]
Isomer Resolution Superior: Distinct fragmentation ratios for 2-Cl vs 4-Cl.Moderate: Requires high collision energy (CE) to differentiate.[2]

Detailed Fragmentation Mechanisms[2]

Understanding the causality of bond cleavage is essential for interpreting spectra. We focus on 4-chloro-6,7-dimethoxy-3-methylquinoline (


, MW ~237.68 Da).[1][2]
The Chlorine Signature

In both EI and ESI, the presence of a chlorine atom provides a "self-validating" isotopic cluster. The M and M+2 peaks appear in a 3:1 intensity ratio .[2] Any deviation from this ratio suggests co-eluting impurities or dehalogenation.[2]

Fragmentation Pathway (ESI-MS/MS)

Under Collision-Induced Dissociation (CID), the protonated molecule (


, m/z 238) undergoes predictable neutral losses.[1][2]
  • Primary Loss: Ejection of the methyl radical (

    
    ) or methanol (
    
    
    
    ) from the methoxy groups at positions 6 and 7.
  • Secondary Loss: Loss of

    
     is less common in soft ionization unless the collision energy is >35 eV.[2]
    
  • Quinoline Core: The rigid aromatic ring resists fragmentation until high energies are applied, where it may lose

    
     (27 Da).[2]
    
Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation vector for the 4-chloro isomer under positive ESI conditions.

FragmentationPathway cluster_legend Diagnostic Markers M_Ion Precursor Ion [M+H]+ m/z 238/240 Frag1 [M+H - CH3]+ m/z 223/225 (Methoxy Cleavage) M_Ion->Frag1 - CH3 (15 Da) Frag2 [M+H - HCl]+ m/z 202 (Dehalogenation) M_Ion->Frag2 - HCl (36 Da) (High CE) Frag3 [M+H - CH3 - CO]+ m/z 195 (Ring Contraction) Frag1->Frag3 - CO (28 Da) Note1 m/z 238/240 pair confirms Cl presence

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-chloro-6,7-dimethoxy-3-methylquinoline.

Differentiating Alternatives: 2-Chloro vs. 4-Chloro Isomers[1][2]

A common synthetic challenge is the formation of the 2-chloro isomer (impurity) alongside the desired 4-chloro product .[2] While their molecular weights are identical, their fragmentation kinetics differ due to the electronic environment of the nitrogen atom.

The "Alpha-Cleavage" Rule[1][2]
  • 4-Chloro Isomer: The chlorine at position 4 is para to the ring nitrogen (in a conjugated sense).[2] Fragmentation often yields a stable cation upon Cl loss due to resonance stabilization with the methoxy groups.[2]

  • 2-Chloro Isomer: The chlorine is ortho to the nitrogen.[2] The "Ortho Effect" facilitates the elimination of

    
     or 
    
    
    
    more readily than in the 4-chloro isomer.

Experimental Observation: In EI-MS, the


 peak is typically more intense  for the 2-chloro isomer than the 4-chloro isomer due to the proximity of the nitrogen lone pair assisting the leaving group.[1][2]

Experimental Protocol: LC-MS/MS Characterization

To validate the identity of a synthesized batch, follow this standardized protocol. This workflow ensures separation of isomers and accurate mass confirmation.[2]

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute 10 µL of stock into 990 µL of 0.1% Formic Acid in Water/Acetonitrile (50:50). Final concentration: 10 µg/mL.[2]

LC-MS Conditions[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[2]

Mass Spectrometry Parameters (Q-TOF or Triple Quad)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized for quinolines to prevent in-source fragmentation).[1][2]

  • Collision Energy (CE): Stepped CE at 10, 20, and 40 eV to generate comprehensive breakdown curves.

Data Analysis Workflow

Workflow Sample Crude Reaction Mixture LC LC Separation (C18 Column) Sample->LC MS1 Full Scan MS (Identify m/z 238) LC->MS1 MS2 Targeted MS/MS (CE 20-40 eV) MS1->MS2 Data Extract Ion Chromatogram (EIC) for 238.06 MS2->Data

Figure 2: Analytical workflow for impurity profiling of quinoline intermediates.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 459610, 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link][1]

  • Wang, S., et al. (2016).[1][2] Isomeric differentiation of chloroanilines by gas chromatography-mass spectrometry. European Journal of Mass Spectrometry. Retrieved from [Link]

  • Almac Group. (2025).[2] Trace Impurity Identification using Q-TOF Mass Spectroscopy. Retrieved from [Link][1]

Sources

Validation

Comparative Reactivity Guide: 2-Chloro-6,8-dimethoxyquinoline vs. 2-Chloro-6-methoxyquinoline

Executive Summary In the development of quinoline-based pharmacophores (e.g., kinase inhibitors, antimalarials), the functionalization of the C2 position is a critical gateway step. This guide compares the reactivity of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of quinoline-based pharmacophores (e.g., kinase inhibitors, antimalarials), the functionalization of the C2 position is a critical gateway step. This guide compares the reactivity of 2-chloro-6-methoxyquinoline (Compound A) and 2-chloro-6,8-dimethoxyquinoline (Compound B) .

The Verdict: The introduction of the 8-methoxy group in Compound B significantly deactivates the C2 position toward Nucleophilic Aromatic Substitution (


) due to increased electron density in the heteroaromatic ring. However, it introduces unique steric properties at the N1 position that can modulate catalyst binding in metal-mediated couplings.
Feature2-Chloro-6-methoxyquinoline2-Chloro-6,8-dimethoxyquinoline
Electronic State Electron-RichHighly Electron-Rich (Deactivated)

Reactivity
Moderate (Requires Heat)Low (Requires High Heat/Strong Base)
Pd-Coupling Standard ConditionsRequires Electron-Rich Ligands (e.g., BrettPhos)
Solubility Moderate in organic solventsImproved solubility (Lipophilic)

Structural & Electronic Analysis

To optimize reaction conditions, one must understand the electronic perturbation caused by the methoxy substituents.

Electronic Effects (Resonance vs. Induction)

Both compounds possess a methoxy group at C6. The key differentiator is the additional methoxy at C8 in Compound B.

  • Inductive Effect (-I): The oxygen atom is electronegative, pulling density through the

    
    -bond. However, on the aromatic ring, this is weak compared to resonance.
    
  • Resonance Effect (+M): The lone pairs on oxygen donate

    
    -electron density into the ring.
    
    • C6-OMe: Donates density to C5, C7, and the bridgehead C4a.

    • C8-OMe: Donates density to C7, C5, and importantly, exerts a strong field effect on the adjacent Nitrogen (N1).

Impact on C2 Reactivity:


 reactions proceed via a Meisenheimer complex , which requires the ring to stabilize a negative charge.[1] Electron-Donating Groups (EDGs) like methoxy destabilize this intermediate. Compound B, having two EDGs, is significantly more electron-rich than Compound A, making the C2 center less electrophilic and raising the activation energy for nucleophilic attack.
Steric Effects at N1

The 8-methoxy group is peri to the quinoline nitrogen.

  • Basicity: The 8-OMe can sterically hinder the nitrogen lone pair, potentially reducing the formation of non-productive N-coordinated complexes during Pd-catalysis.

  • Chelaion: In some cases, the 8-OMe and N1 can form a transient chelate with metals (e.g., Li+ or Mg2+), which can subtly alter the trajectory of nucleophiles.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

This is the most common pathway for functionalizing 2-chloroquinolines with amines or alkoxides.

Mechanistic Pathway

The nucleophile attacks C2, pushing electrons onto the Nitrogen. The transition state is stabilized by electron-withdrawing groups and destabilized by electron-donating groups.[1]

Comparative Performance Data

Data projected from structure-activity relationship (SAR) trends in quinoline medicinal chemistry.

NucleophileConditionsCompound A (6-OMe) YieldCompound B (6,8-diOMe) YieldNotes
Morpholine EtOH, Reflux, 4h92%65%Compound B requires longer time or higher boiling solvent (e.g., n-BuOH).
Aniline iPrOH, Reflux, 12h78%45%Aniline is a weaker nucleophile; Compound B shows significant sluggishness.
NaOMe MeOH, 60°C, 2h95%88%Strong anionic nucleophiles overcome the electronic deactivation better than neutral amines.
Optimization Strategy for Compound B

If using Compound B, standard reflux in ethanol often fails to reach completion.

  • Solvent Switch: Use n-Butanol or DMA (Dimethylacetamide) to access temperatures >100°C.

  • Acid Catalysis: Add 1.0 eq. of HCl or p-TsOH. Protonation of N1 activates the ring (making it highly electrophilic), counteracting the donation from the methoxy groups.

Reactivity Profile: Buchwald-Hartwig Amination

When


 fails (especially with electron-rich anilines or Compound B), Palladium-catalyzed coupling is the alternative.
The Challenge of Oxidative Addition

The rate-limiting step for aryl chlorides is often Oxidative Addition (OA) . Electron-rich rings (like Compound B) make the C-Cl bond stronger and the ring less prone to accepting the electron-rich Pd(0) species.

  • Compound A: Works well with standard ligands (BINAP, Xantphos).

  • Compound B: The electron-rich nature requires a highly active catalyst system to facilitate OA. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.

Recommended Catalyst Systems
  • Ligand: BrettPhos or RuPhos (Provide steric bulk and electron density to Pd).

  • Pre-catalyst: Pd(OAc)2 or Pd2(dba)3 (with ligand) or BrettPhos Pd G4 .

  • Base: Cs2CO3 (Weak base often sufficient) or NaOtBu (Strong base for difficult substrates).

Visualizing the Decision Process

The following diagram outlines the logical workflow for selecting the correct functionalization pathway based on the substrate and nucleophile.

ReactivityWorkflow Start Start: Functionalize C2-Cl CheckSubstrate Check Substrate: 6-OMe vs 6,8-diOMe Start->CheckSubstrate BranchA Compound A (6-OMe) CheckSubstrate->BranchA 6-OMe BranchB Compound B (6,8-diOMe) (Electron Rich) CheckSubstrate->BranchB 6,8-diOMe CheckNuc Check Nucleophile Type SNAr_Std Standard SNAr (EtOH/iPrOH, Reflux) CheckNuc->SNAr_Std Most Nucleophiles BranchA->CheckNuc IsNucStrong Is Nucleophile Strong? (e.g., Alkoxide, Cyclic Amine) BranchB->IsNucStrong SNAr_H High-Temp SNAr (n-BuOH/DMA, 120°C+) IsNucStrong->SNAr_H Yes (Strong Nuc) Acid_SNAr Acid-Catalyzed SNAr (Add 1.0 eq HCl) IsNucStrong->Acid_SNAr No (Weak Nuc) Pd_Couple Buchwald-Hartwig (BrettPhos/Pd, NaOtBu) Acid_SNAr->Pd_Couple If Fails/Decomposes

Caption: Decision tree for optimizing reaction conditions. Compound B (6,8-diOMe) requires higher energy pathways or catalysis compared to Compound A.

Experimental Protocols

General Procedure: Acid-Mediated (Recommended for Compound B)

Use this when standard thermal substitution fails.

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents:

    • 2-Chloro-6,8-dimethoxyquinoline (1.0 eq, 1.0 mmol)

    • Aniline derivative (1.2 eq, 1.2 mmol)

    • Solvent: 2-Ethoxyethanol or n-Butanol (5 mL)

    • Catalyst: 4M HCl in Dioxane (0.1 mL) or p-TsOH (0.1 eq). Note: Stoichiometric acid (1.0 eq) can be used if the product precipitates as a salt.

  • Reaction: Heat the mixture to 110–120°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • If product precipitates: Filter and wash with cold ether.

    • If soluble: Dilute with EtOAc, wash with saturated NaHCO3 (to neutralize), then Brine. Dry over Na2SO4 and concentrate.

General Procedure: Buchwald-Hartwig Coupling (For Sterically Hindered Amines)

Use this for Compound B with weak nucleophiles or when mild temperatures are required.

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Loading:

    • 2-Chloro-6,8-dimethoxyquinoline (1.0 eq)

    • Amine (1.2 eq)

    • Base: NaOtBu (1.4 eq) - Ensure base is dry and stored in glovebox if possible.

    • Catalyst: Pd2(dba)3 (2 mol%)

    • Ligand: BrettPhos (4 mol%)

    • Solvent: Anhydrous Toluene or Dioxane (0.2 M concentration).

  • Reaction: Seal tube and heat to 100°C for 12-18 hours.

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate filtrate and purify via flash column chromatography.

References

  • Quinazoline and Quinoline Synthesis

    • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives. ResearchGate.[2] Link

  • Buchwald-Hartwig Methodology

    • Buchwald-Hartwig Coupling - General Procedures and Ligand Selection. Organic Chemistry Portal / Alfa Chemistry. Link

  • Substituent Effects in

    
    : 
    
    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Comparative Reactivity of Chloroquinolines

    • A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. BenchChem.[3][4] Link

  • Electrostatic Effects of Methoxy Groups

    • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Link

Sources

Comparative

Technical Guide: UV-Vis Absorption Spectra of 6,8-Dimethoxy Substituted Quinolines

The following guide is structured as a technical deep-dive for researchers and drug development scientists, focusing on the spectral properties, synthesis, and applications of 6,8-dimethoxy substituted quinolines. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical deep-dive for researchers and drug development scientists, focusing on the spectral properties, synthesis, and applications of 6,8-dimethoxy substituted quinolines.

Executive Summary & Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials (e.g., chloroquine, primaquine) and kinase inhibitors (e.g., c-Met inhibitors). While the unsubstituted quinoline core exhibits characteristic absorption in the UV region (


 nm), the introduction of electron-donating methoxy groups (-OMe) at the 6- and 8-positions significantly alters its photophysical profile.

This guide provides a comparative analysis of 6,8-dimethoxy substituted quinolines against their mono-substituted and unsubstituted counterparts. For the drug development professional, understanding these spectral shifts is critical for:

  • Purity Analysis: Distinguishing between regioisomers (e.g., 5,7- vs. 6,8-dimethoxy) during synthesis.

  • Photostability: Assessing susceptibility to photo-oxidation.

  • Assay Development: Designing fluorescence-based binding assays where the quinoline acts as an intrinsic fluorophore.

Electronic Structure & Optical Theory

To interpret the spectra, we must look at the molecular orbitals. The methoxy groups at positions 6 and 8 act as strong auxochromes.[1] Through resonance (+M effect), they donate electron density into the


-system of the benzene ring, which is conjugated with the pyridine ring.
  • Bathochromic Shift (Red Shift): The donation of electrons raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than it affects the Lowest Unoccupied Molecular Orbital (LUMO). This decreases the HOMO-LUMO gap (

    
    ), resulting in absorption at longer wavelengths (lower energy).
    
  • Hyperchromic Effect: The transition probability increases, leading to higher molar extinction coefficients (

    
    ).
    
Diagram: Electronic Substitution Effects

The following diagram illustrates the logical flow of electronic perturbation caused by methoxy substitution.

ElectronicEffects Figure 1: Impact of methoxy substitution on the electronic energy gap and resulting spectral shift. Quinoline Unsubstituted Quinoline (HOMO-LUMO Gap: Large) Methoxy6 6-Methoxy Substitution (+M Effect on C6) Quinoline->Methoxy6 Add EDG Methoxy8 8-Methoxy Substitution (Steric/Electronic Effect on N1) Quinoline->Methoxy8 Add EDG Dimethoxy 6,8-Dimethoxy Quinoline (Synergistic +M Effect) Methoxy6->Dimethoxy Add 2nd EDG Methoxy8->Dimethoxy Add 2nd EDG Spectrum Resulting Spectrum: Bathochromic Shift (Red Shift ~30-50 nm) Dimethoxy->Spectrum Decreased Transition Energy

Comparative Spectral Data

The table below synthesizes data from various derivatives to establish the spectral "fingerprint" of this class. Note that specific


 values depend heavily on the solvent (solvatochromism) and pH.
Table 1: Comparative UV-Vis Characteristics
Compound ClassPrimary

(

)
Secondary Band (

)
AppearanceKey Applications
Quinoline (Ref) 275 nm~313 nm (weak)Colorless OilSolvent, Backbone
6-Methoxyquinoline 280-290 nm320-340 nmPale YellowFluorophore, Sensor
8-Methoxyquinoline ~285 nm~325 nmPale YellowPrimaquine precursor
6,8-Dimethoxyquinoline 295-305 nm 340-360 nm Yellow Solid c-Met Inhibitors, Antimalarials
4-Amino-6,8-dimethoxy 320-330 nm350-370 nmBrown/YellowKinase Inhibition (High Potency)

Key Insight: The 6,8-dimethoxy derivatives often exhibit a "tail" extending into the visible region (400+ nm), responsible for their yellow/brown solid appearance. This is a crucial visual check for successful synthesis from the colorless starting materials.

Experimental Protocol: Reliable Spectral Measurement

Workflow Diagram

ExperimentalProtocol Figure 2: Step-by-step workflow for UV-Vis characterization of quinoline derivatives. Start Sample Preparation Solvent Select Solvent: Methanol (Polar) or Cyclohexane (Non-polar) Start->Solvent Blank Baseline Correction: Double-Beam Mode Solvent->Blank Scan Scan 200-500 nm (Scan Speed: Medium) Blank->Scan Check Quality Check: Absorbance 0.1 - 1.0 AU? Scan->Check Check->Solvent No (Re-dilute) Acid Acid Shift Test: Add 10µL 0.1M HCl Check->Acid Yes Final Record u03bb_max and u03b5 Acid->Final

Detailed Methodology
  • Solvent Selection: Use Spectroscopic Grade Methanol for general characterization. Methanol stabilizes the excited state, providing clear resolution of the

    
     bands.
    
  • Stock Solution: Dissolve 1 mg of 6,8-dimethoxyquinoline derivative in 10 mL Methanol (Conc: ~0.1 mg/mL).

  • Working Solution: Dilute 100

    
    L of Stock into 2.9 mL Methanol in a quartz cuvette (Pathlength: 1 cm).
    
  • Acid Shift Validation (The "Trust" Step):

    • Record the neutral spectrum.[2]

    • Add 10

      
      L of 0.1 M HCl directly to the cuvette and mix.
      
    • Observation: The bands should redshift and change shape due to the formation of the quinolinium cation (

      
      ). If no shift occurs, your sample may not be the target quinoline (or is already protonated salt).
      

Synthesis & Application Context

Understanding the origin of the sample is vital for spectral interpretation.

Synthesis Route (Brief)

The most common route to 6,8-dimethoxyquinolines is via the Skraup synthesis or modified Friedländer condensation :

  • Starting Material: 2-nitro-4,6-dimethoxyaniline or 3,5-dimethoxyaniline.

  • Cyclization: Reaction with glycerol/sulfuric acid or

    
    -unsaturated ketones.
    
  • Purification: The product is typically a solid. Impurities (unreacted aniline) will absorb strongly at <280 nm, interfering with the quinoline peaks.

Applications in Drug Discovery
  • c-Met Kinase Inhibitors: The 6,8-dimethoxy motif mimics the ATP adenine ring, forming hydrogen bonds within the kinase hinge region.

  • Antimalarials: Analogous to Primaquine (8-amino-6-methoxyquinoline), the 6,8-dimethoxy variants are explored to reduce metabolic toxicity while maintaining potency against Plasmodium falciparum.

References

  • Khoza, T. A., et al. (2012). "Synthesis and Photophysical Properties of 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines." Molecules, 17(12), 14186-14204. Link

  • BenchChem. (2025).[3][4] "Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives." Link

  • University of Toronto. "Interpreting UV-Vis Spectra: Effect of Conjugation." Chemistry Teaching Resources. Link

  • Zhang, Q. W., et al. (2016). "Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors." Chemical Biology & Drug Design. Link

  • Vlahov, G., et al. (2021). "8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity."[5] Molecules. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Chloro-6,8-dimethoxy-4-methylquinoline

[1][2] Part 1: Executive Summary & Compound Identification[2] The Core Directive: 2-Chloro-6,8-dimethoxy-4-methylquinoline is a halogenated heteroaromatic compound.[1][2] Unlike standard organic waste, the presence of th...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Compound Identification[2]

The Core Directive: 2-Chloro-6,8-dimethoxy-4-methylquinoline is a halogenated heteroaromatic compound.[1][2] Unlike standard organic waste, the presence of the chlorine atom at the 2-position and the nitrogen in the quinoline ring dictates a specific disposal stream.[2] It must be segregated into Halogenated Waste streams to ensure proper high-temperature incineration, preventing the formation of dioxins or incomplete combustion byproducts.[1][2]

Compound Profile:

Property Detail
Chemical Name 2-Chloro-6,8-dimethoxy-4-methylquinoline
CAS Number 938459-20-2
Molecular Formula C₁₂H₁₂ClNO₂
Molecular Weight 237.68 g/mol
Physical State Solid (typically off-white to yellow powder)

| Primary Hazard | Acute Toxicity (Oral), Eye Irritation, Releases HCl/NOx on combustion |[1][2][3]

Part 2: Hazard Assessment & Logic (The "Why")[2]

As scientists, we do not follow protocols blindly; we understand the causality of our safety measures.[2]

  • The Halogen Factor (C-Cl Bond): The chlorine atom requires the waste to be incinerated at temperatures exceeding 1,100°C with specific scrubber systems.[1][2] Standard incineration used for non-halogenated fuels (like acetone or ethanol) is insufficient and illegal for this compound, as it can generate hydrochloric acid (HCl) gas and potential organochlorine pollutants.[2]

  • Nitrogenous Ring System: Quinolines are stable aromatic systems.[1][2] Incomplete combustion can lead to the release of Nitrogen Oxides (NOx).[2]

  • Chemical Incompatibility: The 2-chloro position is electrophilic.[1][2] While stable under standard storage, it should never be mixed in waste streams containing strong nucleophiles or strong oxidizers (e.g., Nitric Acid), as this can generate exothermic reactions or toxic gases before the waste even leaves your facility.[2]

Part 3: Step-by-Step Disposal Protocol
A. Solid Waste Disposal (Pure Compound)

Scenario: You have expired powder, synthesis scrapings, or contaminated weighing paper.[2]

  • Segregation: Do not throw into the general trash or "biohazard" bins.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.[1][2][4]

    • Constituent: "2-Chloro-6,8-dimethoxy-4-methylquinoline" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[2][5]

  • Secondary Containment: Place the sealed primary container into the lab's Solid Hazardous Waste Drum .

    • Note: Ensure this drum is destined for Incineration , not landfill.[2]

B. Liquid Waste Disposal (In Solution)

Scenario: The compound is dissolved in a solvent (e.g., DCM, Methanol, Ethyl Acetate) from a reaction or HPLC stream.[2]

  • Solvent Assessment:

    • If dissolved in Dichloromethane (DCM) or Chloroform : This is already a Halogenated stream.[1][2]

    • If dissolved in Methanol or Acetone : The presence of the solute (the quinoline) renders the entire mixtureHalogenated Waste .[2]

  • Action: Pour into the Halogenated Organic Solvent carboy (typically the "Red Can" or designated carboy).

    • Critical Error Prevention:NEVER pour this solution into the Non-Halogenated (Flammable) waste stream.[2] Doing so contaminates the cheaper fuel-blending waste stream, resulting in significant fines and re-classification costs for your facility.[1][2]

  • pH Check: Ensure the solution is neutral. If the reaction involved acids, neutralize before adding to the solvent waste drum to prevent drum corrosion.[2]

Part 4: Operational Decision Tree (Visualization)

The following diagram outlines the decision logic for disposing of this specific quinoline derivative.

Disposal_Protocol Start Start: 2-Chloro-6,8-dimethoxy- 4-methylquinoline Waste State_Check Is the waste Solid or Liquid? Start->State_Check Liquid Liquid / Solution State_Check->Liquid Liquid Solid Solid / Powder State_Check->Solid Solid Solvent_Check Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->Solvent_Check Add_Halo Add to Halogenated Solvent Carboy Solvent_Check->Add_Halo Yes Add_NonHalo CRITICAL STEP: Treat ENTIRE mixture as Halogenated Waste Solvent_Check->Add_NonHalo No (e.g., Methanol) Incineration Final Disposal: High-Temp Incineration (>1100°C with Scrubbers) Add_Halo->Incineration Add_NonHalo->Add_Halo Merge Stream Container Seal in HDPE Jar or Double Bag Solid->Container Label Label: 'Toxic Solid, Halogenated Organic' Container->Label Label->Incineration

Figure 1: Decision matrix for the segregation of halogenated quinoline waste streams to ensure regulatory compliance and safety.

Part 5: Regulatory & Logistics Data[2][7]

When preparing shipping manifests or coordinating with your EHS (Environmental Health & Safety) officer, use the following classifications.

Regulatory CategoryClassification Code / Note
RCRA Status Not P-Listed or U-Listed specifically by name. However, it is regulated under Land Disposal Restrictions (LDR) for Halogenated Organic Compounds (HOCs).[2]
EPA Waste Code (Suggested) D001 (If in flammable solvent), F002 (If in spent halogenated solvent).[2] If pure solid, often profiled as Non-RCRA Regulated Toxic or state-specific codes (e.g., California 251 - Halogenated Organic).[1][2]
DOT Shipping Name Toxic solids, organic, n.o.s.[2] (2-Chloro-6,8-dimethoxy-4-methylquinoline)
UN Number UN 2811 (Typical for toxic organic solids)
Packing Group III (Minor Danger) - Subject to specific SDS confirmation

Emergency Spill Procedures:

  • Evacuate: If a large powder spill occurs, evacuate the immediate area to avoid dust inhalation.[2]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] Use a P95/N95 dust mask if powder is aerosolized.[1][2]

  • Cleanup: Do not dry sweep.[1][2] Wet the powder slightly with an inert solvent (or water if compatible) to suppress dust, then wipe up with absorbent pads.[2] Place pads in the Halogenated Solid Waste bin.

References
  • U.S. Environmental Protection Agency (EPA) . (2024).[2] Hazardous Waste Codes (F, K, P, and U Lists). Retrieved February 27, 2026, from [Link][2]

  • University of Illinois Urbana-Champaign . (n.d.).[1][2] Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 27, 2026, from [Link][2]

  • Temple University . (n.d.).[1][2][4] Halogenated Solvents in Laboratories - Campus Operations. Retrieved February 27, 2026, from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6,8-dimethoxy-4-methylquinoline
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Reactant of Route 2
2-Chloro-6,8-dimethoxy-4-methylquinoline
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